molecular formula C8H8N2O B017496 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile CAS No. 77640-03-0

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B017496
CAS No.: 77640-03-0
M. Wt: 148.16 g/mol
InChI Key: LJGLZWHJQFTJSS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (: 77640-03-0) is a high-value β-ketonitrile building block extensively used in the synthesis of complex N-heterocyclic scaffolds for pharmaceutical and medicinal chemistry research. This compound features a methyl-substituted pyrrole ring conjugated with a β-ketonitrile moiety, making it a versatile precursor for multicomponent and cycloaddition reactions. Research Applications: Heterocyclic Synthesis: Serves as a key reactant in one-pot condensations for the construction of novel tetrahydropyrido[2,3-d]pyrimidine derivatives, which are prominent cores in bioactive molecule development . Click Chemistry: Selectively reacts with nitrileimines via 1,3-dipolar cycloaddition under mild, base-catalyzed conditions to form 5-amino-1H-pyrazole derivatives, fitting green chemistry principles . Medicinal Chemistry: The pyrrole-pyrimidine and pyrrole-pyrazole hybrids synthesized from this compound are investigated for diverse biological activities, including potential anticancer and antimicrobial properties . Mechanism of Action: In synthetic applications, the reactivity is driven by the active methylene group flanked by the electron-withdrawing nitrile and carbonyl functions. This allows it to participate in Knoevenagel condensations and Michael additions, often acting as a key intermediate in vinylogous anomeric-based oxidation mechanisms for forming complex heterocyclic systems . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGLZWHJQFTJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380400
Record name 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77640-03-0
Record name 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This compound, a derivative of the pyrrole heterocyclic ring system, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document consolidates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside a discussion of its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.

Introduction

Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The pyrrole scaffold is a key structural component in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, featuring a β-ketonitrile moiety attached to a methylated pyrrole ring, represents a versatile intermediate for the synthesis of more complex heterocyclic systems. Its unique electronic and structural features make it a subject of interest for the design of novel drug candidates.

Chemical Properties

Structure and Nomenclature
  • IUPAC Name: this compound

  • CAS Number: 77640-03-0[1]

  • Molecular Formula: C₈H₈N₂O[1]

  • Molecular Weight: 148.16 g/mol [1]

  • Chemical Structure: Chemical structure of this compound

    Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Boiling Point 319.7 °C at 760 mmHg[1]
Density 1.08 g/cm³[1]
Flash Point 147.1 °C[1]
Refractive Index 1.547[1]
Vapor Pressure 0.000333 mmHg at 25°C[1]

Synthesis and Purification

General Synthetic Approach

The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Knorr pyrrole synthesis.[3] For this compound, a plausible synthetic route would involve the acylation of 1-methylpyrrole with a suitable cyanoacetylating agent.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product 1_methylpyrrole 1-Methylpyrrole acylation Acylation Reaction 1_methylpyrrole->acylation cyanoacetic_acid_derivative Cyanoacetic Acid Derivative (e.g., Cyanoacetyl Chloride) cyanoacetic_acid_derivative->acylation crude_product Crude this compound acylation->crude_product purification_step Purification (Column Chromatography or Recrystallization) crude_product->purification_step pure_product Pure this compound purification_step->pure_product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Proposed)

Materials:

  • 1-Methylpyrrole

  • Cyanoacetyl chloride (or other suitable acylating agent)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Pyridine (or other suitable base)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: A solution of 1-methylpyrrole in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Acylation: A solution of cyanoacetyl chloride in anhydrous diethyl ether is added dropwise to the cooled solution of 1-methylpyrrole with stirring. A base such as pyridine may be added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[4][5]

Spectral Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, and the methylene group.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole-H (3, 4, 5 positions)6.0 - 7.5Multiplets
Methylene (-CH₂-)3.5 - 4.5Singlet
Methyl (-CH₃)3.5 - 4.0Singlet
13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule in their unique chemical environments.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 190
Pyrrole Ring Carbons100 - 140
Nitrile (C≡N)115 - 125
Methylene (-CH₂-)40 - 50
Methyl (-CH₃)30 - 40
FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C≡N (nitrile)2200 - 2260
C=O (ketone)1680 - 1720
C-H (aromatic/aliphatic)2850 - 3100
C-N1180 - 1360
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyano group, the carbonyl group, and cleavage of the pyrrole ring.[6][7]

Potential Biological Applications and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of pyrrole-containing compounds is known for a variety of pharmacological activities.[8]

Anticancer Potential

Many pyrrole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The structural motifs present in this compound make it a candidate for investigation as a potential anticancer agent.

Anticancer_Pathway Pyrrole_Compound Pyrrole-based Compound (e.g., this compound) Target_Protein Cellular Target (e.g., Kinase, Tubulin) Pyrrole_Compound->Target_Protein Signal_Transduction Inhibition of Signal Transduction Target_Protein->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Signal_Transduction->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: General mechanism of antimicrobial action for pyrrole compounds.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and versatile chemical nature make it an attractive starting material for the creation of diverse libraries of bioactive molecules. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its specific biological activities and mechanisms of action. This in-depth guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical and physical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a versatile β-ketonitrile building block utilized in the synthesis of complex N-heterocyclic scaffolds for pharmaceutical and medicinal chemistry research.[1]

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 77640-03-0[2][3][4]
Molecular Formula C₈H₈N₂O[2][4]
Molecular Weight 148.1619 g/mol [2]
IUPAC Name This compound
Synonyms Not specified
InChI InChI=1/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3[2]
Density 1.08 g/cm³[2]
Boiling Point 319.7°C at 760 mmHg[2]
Flash Point 147.1°C[2]
Refractive Index 1.547[2]
Vapour Pressure 0.000333 mmHg at 25°C[2]

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound:

A documented synthesis involves the mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g), an aryl aldehyde (1.0 mmol), this compound (1.0 mmol, 0.148 g), and a catalyst, MIL-53(Al)-N(CH₂PO₃H₂)₂ (10.0 mg).[5] These components are stirred under solvent-free conditions at 110 °C in a 25.0 mL vessel.[5] The successful formation and structural integrity of the synthesized products are typically confirmed using techniques such as melting point analysis, ¹H-NMR, ¹³C-NMR, and FT-IR.[5]

Research Applications

This compound is a valuable building block in organic synthesis, particularly for creating complex nitrogen-containing heterocyclic structures.[1] Its reactivity is centered around the active methylene group, which is positioned between the electron-withdrawing nitrile and carbonyl groups.[1] This structural feature allows it to readily participate in chemical reactions like Knoevenagel condensations and Michael additions.[1]

Key research applications include:

  • Heterocyclic Synthesis: It serves as a crucial reactant in one-pot condensation reactions to construct novel tetrahydropyrido[2,3-d]pyrimidine derivatives, which are significant scaffolds in the development of bioactive molecules.[1]

  • Click Chemistry: Under mild, base-catalyzed conditions, it selectively reacts with nitrileimines through 1,3-dipolar cycloaddition to form 5-amino-1H-pyrazole derivatives, aligning with green chemistry principles.[1]

  • Medicinal Chemistry: The pyrrole-pyrimidine and pyrrole-pyrazole hybrids synthesized from this compound are subjects of investigation for a range of biological activities, including potential anticancer and antimicrobial properties.[1]

References

Spectroscopic and Synthetic Profile of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. These are predicted values and should be confirmed by experimental analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2t1HH-5 (pyrrole)
~6.8-6.9dd1HH-3 (pyrrole)
~6.1-6.2dd1HH-4 (pyrrole)
~4.0s2H-CH₂-CN
~3.9s3HN-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~180-185C=O
~130-135C-2 (pyrrole)
~128-132C-5 (pyrrole)
~115-120-CN
~115-120C-3 (pyrrole)
~108-112C-4 (pyrrole)
~35-40N-CH₃
~28-32-CH₂-CN

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2250-2270MediumC≡N stretch
~1680-1700StrongC=O stretch (ketone)
~1520-1550MediumC=C stretch (pyrrole ring)
~1400-1450MediumC-H bend (CH₃, CH₂)
~1300-1350StrongC-N stretch

MS (Mass Spectrometry) Data (Predicted)

m/zIon
148.06[M]⁺ (Molecular Ion)
108.05[M - CH₂CN]⁺
94.05[1-methyl-1H-pyrrole-2-carbonyl]⁺
80.05[1-methyl-1H-pyrrole]⁺

Experimental Protocols

Synthesis of this compound

This synthesis is adapted from procedures reported for similar compounds.

Materials:

  • 1-methyl-2-pyrrolecarbonyl chloride

  • Acetonitrile

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of acetonitrile (1.1 equivalents) in dry diethyl ether is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in dry diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of 1-methyl-2-pyrrolecarbonyl chloride (1 equivalent) in dry diethyl ether is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The aqueous layer is acidified with 1M HCl to a pH of approximately 5-6.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Analysis

General Information:

  • NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used is typically deuterated chloroform (CDCl₃).

  • IR: FT-IR spectra are recorded on a suitable spectrometer using KBr pellets or as a thin film.[2]

  • MS: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: 1-Methyl-2-pyrrolecarbonyl chloride Acetonitrile Sodium Hydride reaction Reaction in Dry Ether/THF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for this compound. Some data points are based on structurally similar compounds due to a lack of direct experimental values for the target compound. All information should be used for research purposes and validated through experimental work.

Introduction

This compound is a heterocyclic compound featuring a 1-methylpyrrole moiety linked to a reactive β-ketonitrile functional group. This chemical structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Pyrrole and its derivatives are known to be important pharmacophores, and compounds derived from this scaffold are being investigated for a range of biological activities, including potential anticancer and antimicrobial applications[1]. This guide provides a comprehensive overview of its physicochemical properties, general synthetic and characterization methodologies, and a prospective look at its biological significance.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. Where experimental data is not available, estimated values from closely related analogs are provided for guidance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compoundChemNet[2]
CAS Number 77640-03-0ChemNet[2]
Molecular Formula C₈H₈N₂OChemNet[2]
Molecular Weight 148.16 g/mol ChemNet[2]
Appearance Not specified; likely a solid at room temperature.General chemical knowledge
Melting Point Not available (Estimated: 105-108 °C)Based on the structurally similar 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile[3].
Boiling Point 319.7 °C at 760 mmHgChemNet[2]
Density 1.08 g/cm³ChemNet[2]
Solubility No direct data. Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in alcohols, with poor aqueous solubility.Inferred from a structurally related compound[3].
pKa Not availablePredicted value would require computational modeling.
logP Not availablePredicted value would require computational modeling.
Refractive Index 1.547ChemNet[2]
Flash Point 147.1 °CChemNet[2]

Experimental Protocols

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, it is mentioned that its synthesis follows previously reported methods[3]. A general and plausible synthetic route would be the Claisen condensation of 1-methyl-2-acetylpyrrole with a suitable cyano-ester, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

The logical workflow for the synthesis, purification, and subsequent characterization of the compound is illustrated in the diagram below.

synthesis_workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage reactants 1-methyl-2-acetylpyrrole + Ethyl Cyanoformate base Strong Base (e.g., Sodium Ethoxide) reactants->base 1. Mix reaction Claisen Condensation base->reaction 2. React crude_product Crude Product reaction->crude_product Forms purification Purification (Column Chromatography or Recrystallization) crude_product->purification pure_product Purified Compound purification->pure_product Yields nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir FTIR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display distinct signals corresponding to the methyl protons on the pyrrole nitrogen, the three protons of the pyrrole ring, and the methylene protons adjacent to the carbonyl and nitrile groups. The chemical shifts and coupling patterns would be crucial for confirming the molecular structure.

    • ¹³C NMR: The spectrum would show resonances for all eight carbon atoms in their unique chemical environments, including the carbonyl, nitrile, and aromatic carbons of the pyrrole ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Key characteristic absorption bands would be expected for the nitrile (C≡N) stretch (typically around 2250 cm⁻¹), the ketone (C=O) stretch (around 1680-1700 cm⁻¹), and various C-H and C-N bond vibrations.

  • Mass Spectrometry (MS):

    • Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak ([M]⁺) expected at an m/z of approximately 148.16. The fragmentation pattern would provide additional structural evidence.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of pyrrole-containing compounds is well-documented for a wide range of pharmacological activities. Derivatives of this compound are noted for their potential as anticancer and antimicrobial agents[1]. The reactivity of the β-ketonitrile moiety allows for its use as a scaffold to generate libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.

As no specific signaling pathways have been identified for the title compound, a diagram illustrating a hypothetical drug discovery workflow starting from this compound is provided below.

drug_discovery_workflow Hypothetical Drug Discovery Workflow start This compound synthesis Synthesis of Derivatives Library start->synthesis screening High-Throughput Screening (e.g., Anticancer, Antimicrobial Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A hypothetical workflow for drug discovery starting from this compound.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. While a foundational set of its physicochemical properties is known, there is a clear need for more extensive experimental data, particularly concerning its melting point, solubility profile, and spectroscopic characterization. Furthermore, its biological activities and potential mechanisms of action remain largely unexplored. The information compiled in this guide serves as a valuable resource for researchers and professionals in the field, highlighting both the known attributes of this compound and the opportunities for future investigation.

References

An In-Depth Technical Guide on the Reactivity and Stability of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile β-ketonitrile building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring a 1-methyl-1H-pyrrole moiety attached to a reactive 3-oxopropanenitrile fragment, makes it a valuable precursor for the synthesis of a diverse range of N-heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, summarizing key chemical properties, and outlining its utility in the synthesis of complex molecules with potential therapeutic applications.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from chemical supplier databases.

PropertyValueReference
CAS Number 77640-03-0[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Boiling Point 319.7 °C at 760 mmHg[1]
Density 1.08 g/cm³[1]
Flash Point 147.1 °C[1]
Refractive Index 1.547[1]

Reactivity

The reactivity of this compound is primarily dictated by the presence of the β-ketonitrile moiety and the electron-rich 1-methyl-1H-pyrrole ring. The active methylene group, situated between the electron-withdrawing carbonyl and nitrile groups, is particularly susceptible to deprotonation, forming a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[2]

Reactions at the Active Methylene Group

The acidic nature of the protons on the methylene group allows for facile reaction with bases to generate a stabilized enolate. This enolate is a key intermediate in several important synthetic transformations:

  • Knoevenagel Condensation: The compound can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated products. This reaction is a cornerstone for the synthesis of more complex molecular frameworks.

  • Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds which can be precursors to various cyclic systems.[2]

  • Alkylation and Acylation: The enolate can be alkylated or acylated using appropriate electrophiles, allowing for the introduction of diverse substituents at the α-position.

Cycloaddition Reactions

The β-ketonitrile moiety can participate in cycloaddition reactions. For instance, it can react with nitrileimines via a 1,3-dipolar cycloaddition under mild, base-catalyzed conditions to furnish 5-amino-1H-pyrazole derivatives.[2] This type of "click chemistry" is highly efficient and atom-economical.

Reactivity of the Pyrrole Ring

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the reactivity of the ring is influenced by the deactivating effect of the 2-acyl group. Common electrophilic substitution reactions on pyrrole rings include halogenation, nitration, and Friedel-Crafts acylation. The N-methyl group prevents reactions at the nitrogen atom.[3]

Stability

  • Thermal Stability: The reported boiling point of 319.7 °C suggests a moderate level of thermal stability.[1] However, prolonged exposure to high temperatures may lead to decomposition. For a structurally related compound, 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile, thermodynamic stability has been evaluated through computational modeling, suggesting moderate stability under standard conditions.[4]

  • Hydrolytic Stability: β-ketonitriles can be susceptible to hydrolysis under either acidic or basic conditions. Acidic hydrolysis typically yields a carboxylic acid, while basic hydrolysis can lead to the formation of a carboxylate salt. The stability will be highly dependent on the pH and temperature of the aqueous environment.

  • Photostability: Compounds containing conjugated π-systems, such as the pyrrole ring in this molecule, can be sensitive to light. Photodegradation can occur through various mechanisms, and the extent of degradation will depend on the wavelength and intensity of the light source.

Synthesis

The synthesis of this compound is not extensively detailed in readily accessible literature. However, a general approach for the synthesis of β-ketonitriles involves the acylation of a nitrile anion with an appropriate acylating agent.[5][6] A plausible synthetic route is outlined below.

General Synthetic Protocol

A common method for the synthesis of β-ketonitriles is the reaction of an ester with a nitrile in the presence of a strong base. For the synthesis of the title compound, this would involve the reaction of a methyl 1-methyl-1H-pyrrole-2-carboxylate with acetonitrile in the presence of a base like sodium ethoxide or potassium tert-butoxide.[5]

Experimental Workflow for a Generic β-Ketonitrile Synthesis

G reagents Methyl 1-methyl-1H-pyrrole-2-carboxylate + Acetonitrile reaction Reaction Mixture (Stirring under inert atmosphere) reagents->reaction Add base Strong Base (e.g., NaOEt) in anhydrous solvent (e.g., THF) base->reaction Add quench Acidic Workup (e.g., dilute HCl) reaction->quench Quench extraction Extraction with organic solvent (e.g., Ethyl Acetate) quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of β-ketonitriles.

Applications in Drug Discovery and Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[7] Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Pyrrole-containing compounds have shown promise in the development of new anticancer therapies.[8]

  • Antimicrobial Agents: The pyrrole nucleus is a key component of several antimicrobial compounds.

  • Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease. For example, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as JAK1-selective inhibitors.[9]

The reactivity of the β-ketonitrile moiety allows for the facile construction of diverse heterocyclic libraries, which can be screened for various biological activities.

Signaling Pathway Involvement (Hypothetical)

G cluster_synthesis Synthesis of Bioactive Molecules cluster_screening Biological Screening cluster_pathway Potential Target Pathway start 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile reaction Multicomponent Reaction start->reaction library Library of Pyrrole Derivatives reaction->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit receptor Target Receptor/ Enzyme hit->receptor Binds to signaling Downstream Signaling (e.g., Kinase Cascade) receptor->signaling Modulates response Cellular Response (e.g., Apoptosis, Anti-inflammatory) signaling->response

Caption: Logical workflow from the core compound to potential biological activity.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. Its utility stems from the versatile reactivity of the β-ketonitrile functional group, which allows for its elaboration into a wide array of complex heterocyclic structures. While specific data on its stability is limited, an understanding of the general properties of β-ketonitriles and pyrroles can guide its handling and use in synthetic applications. Further research into the stability and biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and its Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a valuable β-ketonitrile building block in medicinal chemistry. The document details the synthesis of key starting materials and outlines the final condensation step, supported by experimental protocols and quantitative data. Additionally, it contextualizes the relevance of such pyrrole-based scaffolds in drug development through diagrams of a key signaling pathway and a typical kinase inhibitor discovery workflow.

Introduction

This compound is a versatile intermediate used in the synthesis of more complex heterocyclic compounds, particularly those with potential therapeutic applications. Its structure, featuring a 1-methyl-1H-pyrrole moiety linked to a reactive β-ketonitrile fragment, makes it an ideal precursor for constructing various fused ring systems and other elaborated molecules. The pyrrolo[2,3-d]pyrimidine core, which can be synthesized from pyrrole derivatives, is a key pharmacophore in a class of drugs known as Janus kinase (JAK) inhibitors, used in the treatment of autoimmune diseases and cancer. This guide focuses on the chemical synthesis of the title compound, providing a foundation for its application in drug discovery and development.

Synthesis of Key Starting Materials

The synthesis of this compound relies on the availability of appropriately substituted 1-methyl-1H-pyrrole precursors. This section details the preparation of the most common starting materials.

Synthesis of 1-Methyl-1H-pyrrole

The foundational starting material, 1-methyl-1H-pyrrole, can be synthesized from pyrrole via N-methylation.

Experimental Protocol: In a suitable reaction vessel, pyrrole (10 mmol) is dissolved in dimethyl sulfoxide (20 mL). To this solution, sodium hydroxide (11 mmol) is added, followed by methyl iodide (11 mmol). The mixture is stirred at room temperature for 5 hours. After the reaction is complete, a saturated aqueous solution of sodium chloride is added, and the product is extracted with ethyl acetate. The combined organic phases are concentrated and purified by column chromatography, followed by reduced pressure distillation to yield 1-methyl-1H-pyrrole.

ReactantMolar Eq.PurityYieldReference
Pyrrole1.0---93%[1]
Methyl Iodide1.1---
Sodium Hydroxide1.1---
Synthesis of 2-Acetyl-1-methylpyrrole via Friedel-Crafts Acylation

A key precursor for the final condensation step is 2-acetyl-1-methylpyrrole, which can be efficiently synthesized by the Friedel-Crafts acylation of 1-methyl-1H-pyrrole.

Experimental Protocol: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a flask with methylene chloride under a nitrogen atmosphere and cooled to 0°C. Acetyl chloride (1.1 equivalents) dissolved in methylene chloride is added dropwise over 10 minutes. Following this, 1-methyl-1H-pyrrole (1.0 equivalent) in methylene chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 15 minutes. The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent by rotary evaporation, the crude product is purified by distillation to yield 2-acetyl-1-methylpyrrole.

ReactantMolar Eq.PurityYieldReference
1-Methyl-1H-pyrrole1.0---High[2][3]
Acetyl Chloride1.1---
Aluminum Chloride1.1---

Table 1: Summary of Quantitative Data for the Synthesis of 2-Acetyl-1-methylpyrrole.

Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile

An alternative route to the target molecule can proceed through 1-methyl-1H-pyrrole-2-carbonitrile. This intermediate can be prepared from the corresponding aldoxime.

Experimental Protocol: 1-Methyl-2-pyrrolealdoxime (0.079 mol) is treated with acetic anhydride. The product is then isolated and purified. A reported protocol specifies a yield of 61% with a boiling point of 86-88°C at 11 mmHg. The resulting nitrile can be hydrolyzed to 1-methyl-2-pyrrolecarboxylic acid to confirm its identity.

ReactantMolar Eq.PurityYieldBoiling PointReference
1-Methyl-2-pyrrolealdoxime1.0---61%86-88°C / 11 mmHg[4]
Acetic AnhydrideExcess---

Table 2: Summary of Quantitative Data for the Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile.

Synthesis of this compound

Representative Experimental Protocol (Claisen Condensation): To a solution of sodium ethoxide, prepared from sodium (1.1 equivalents) in anhydrous ethanol, is added 2-acetyl-1-methylpyrrole (1.0 equivalent). The mixture is stirred, and then ethyl cyanoformate (1.1 equivalents) is added dropwise. The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to a pH of 4-5. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

ReactantMolar Eq.PurityEstimated YieldReference
2-Acetyl-1-methylpyrrole1.0>98%70-85%General Claisen Condensation Principles
Ethyl Cyanoformate1.1>98%
Sodium Ethoxide1.1---

Table 3: Estimated Quantitative Data for a Representative Synthesis of this compound.

Logical and Workflow Diagrams

To provide context for the application of pyrrole-based compounds in drug development, the following diagrams illustrate a key biological pathway and a standard drug discovery workflow.

G cluster_synthesis Synthetic Pathway to Starting Materials cluster_final Final Product Synthesis Pyrrole Pyrrole NMP 1-Methyl-1H-pyrrole Pyrrole->NMP Methylation AcNMP 2-Acetyl-1-methylpyrrole NMP->AcNMP Friedel-Crafts Acylation Aldehyde 1-Methyl-2-carbaldehyde NMP->Aldehyde Vilsmeier-Haack CN_NMP 1-Methyl-1H-pyrrole-2-carbonitrile Aldoxime 1-Methyl-2-pyrrolealdoxime Aldoxime->CN_NMP Dehydration Aldehyde->Aldoxime Target 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile AcNMP_final 2-Acetyl-1-methylpyrrole AcNMP_final->Target Claisen Condensation EtCNF Ethyl Cyanoformate EtCNF->Target Claisen Condensation

Synthetic routes to key starting materials and the target compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to GeneTx Gene Transcription (Inflammation, Cell Growth) STAT_P->GeneTx Induces DNA DNA Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits

Simplified JAK-STAT signaling pathway and the action of inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials TargetID Target Identification & Validation HitGen Hit Generation (High-Throughput Screening) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization (ADMET) HitToLead->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical PhaseI Phase I (Safety) Preclinical->PhaseI PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII Approval FDA Review & Approval PhaseIII->Approval

General workflow for kinase inhibitor drug development.

References

An In-depth Technical Guide on the Solubility of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a key building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for determining and predicting its solubility. It includes a detailed experimental protocol for solubility measurement, an introduction to theoretical prediction methods, and a discussion of its applications in synthetic chemistry.

Introduction

This compound is a versatile precursor in medicinal chemistry, particularly in the synthesis of complex nitrogen-containing heterocyclic scaffolds. Its utility in multicomponent and cycloaddition reactions makes it a valuable starting material for generating libraries of compounds for drug discovery. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Data

Table 1: Experimental Solubility of this compound in Common Organic Solvents

SolventPolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
Non-Polar Solvents
Hexane0.1
Toluene2.4
Diethyl ether2.8
Polar Aprotic Solvents
Dichloromethane (DCM)3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Acetone5.1
Acetonitrile (ACN)5.8
Dimethylformamide (DMF)6.4
Dimethyl sulfoxide (DMSO)7.2
Polar Protic Solvents
Methanol5.1
Ethanol4.3
Isopropanol (IPA)3.9
Water10.2

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is straightforward and can be adapted to various laboratory settings.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Oven

3.2. Procedure

  • Sample Preparation: Accurately weigh a small amount of the organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution. The exact amount should be recorded.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. If necessary, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume or weight of the clear supernatant (the saturated solution) using a pre-weighed pipette. Transfer the aliquot to a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the aliquot in the pre-weighed vial using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dry residue. The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

  • Calculation: Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved solute and the volume/mass of the solvent in the aliquot.

  • Replicates: It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Below is a workflow diagram illustrating the experimental procedure.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_solvent Accurately weigh solvent into vials start->weigh_solvent add_solute Add excess solute and record weight weigh_solvent->add_solute equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solute->equilibrate settle Allow undissolved solid to settle equilibrate->settle centrifuge Centrifuge for phase separation (optional) settle->centrifuge sample Withdraw a known amount of clear supernatant centrifuge->sample evaporate Evaporate solvent from the aliquot sample->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end G Conceptual Workflow for Solubility Prediction using HSPs cluster_input Input Data cluster_calculation Calculation cluster_output Output & Prediction solute_structure Molecular structure of This compound calc_solute_hsp Calculate solute HSPs (δD, δP, δH) using group contribution methods solute_structure->calc_solute_hsp solvent_list List of organic solvents with known HSPs calc_ra Calculate Hansen distance (Ra) between solute and each solvent solvent_list->calc_ra calc_solute_hsp->calc_ra rank_solvents Rank solvents based on Ra values calc_ra->rank_solvents predict_solubility Predict relative solubility (lower Ra suggests higher solubility) rank_solvents->predict_solubility G Synthesis of Tetrahydropyrido[2,3-d]pyrimidines reactant1 This compound reaction One-pot Reaction (Reflux) reactant1->reaction reactant2 Aromatic Aldehyde reactant2->reaction reactant3 6-Aminouracil reactant3->reaction catalyst Catalyst (e.g., acid or base) catalyst->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction product Tetrahydropyrido[2,3-d]pyrimidine derivative reaction->product

Methodological & Application

Application Notes and Protocols: Multicomponent Synthesis of Novel Pyrrolo-Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and potential applications of novel heterocyclic compounds derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile through a versatile three-component reaction. The resulting pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with significant potential in drug discovery, particularly in oncology.

Three-Component Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

A highly efficient one-pot, three-component reaction has been developed for the synthesis of novel (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of this compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and various aromatic aldehydes. The reaction proceeds smoothly under solvent-free conditions at elevated temperatures, often facilitated by a catalyst, to afford the target compounds in good to excellent yields.

Experimental Data

The following table summarizes the representative yields obtained for the synthesis of various 4-aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using different aromatic aldehydes.

EntryAldehyde (Ar-CHO)Product (Ar)Yield (%)
1BenzaldehydePhenyl92
24-Methylbenzaldehyde4-Methylphenyl95
34-Methoxybenzaldehyde4-Methoxyphenyl94
44-Chlorobenzaldehyde4-Chlorophenyl96
54-Bromobenzaldehyde4-Bromophenyl95
64-Fluorobenzaldehyde4-Fluorophenyl93
74-Nitrobenzaldehyde4-Nitrophenyl90
83-Nitrobenzaldehyde3-Nitrophenyl91
92-Chlorobenzaldehyde2-Chlorophenyl88
10Naphthalene-2-carbaldehyde2-Naphthyl89

Detailed Experimental Protocol

Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol describes a general procedure for the synthesis of the target compounds.

Materials:

  • This compound

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

  • Substituted aromatic aldehyde

  • Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2 or another suitable Lewis or Brønsted acid)

  • Ethanol (for purification)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and hot plate

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 10 mL round-bottom flask, add this compound (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the catalyst (e.g., 10 mg of MIL-53(Al)-N(CH2PO3H2)2).

  • Place the flask on a pre-heated hot plate equipped with a magnetic stirrer.

  • Heat the reaction mixture at 110 °C under solvent-free conditions with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Add ethanol (5 mL) to the flask and stir for 10 minutes to dissolve the product and precipitate the catalyst.

  • Filter the mixture to remove the catalyst.

  • Wash the solid catalyst with small portions of hot ethanol.

  • Combine the filtrate and washings and allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C=N).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry: To determine the molecular weight of the product.

Applications in Drug Development

The synthesized pyrazolo[3,4-b]pyridine derivatives are of significant interest to drug development professionals due to their potential as anticancer agents. The pyrazolo[3,4-b]pyridine core is a known "privileged scaffold" in medicinal chemistry, and various derivatives have shown potent inhibitory activity against key cancer-related targets.

Potential Mechanisms of Action

Based on the known biological activities of the pyrazolo[3,4-b]pyridine scaffold, the newly synthesized compounds may exert their anticancer effects through the inhibition of:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Topoisomerase IIα (TOP2A): This enzyme is essential for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification A 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile F One-pot Synthesis A->F B 3-Methyl-1-phenyl -1H-pyrazol-5-amine B->F C Aromatic Aldehyde C->F D Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2) D->F E Solvent-free 110 °C E->F G Crude Product F->G H Purification (Crystallization) G->H I Pure Pyrazolo[3,4-b]pyridine H->I cdk_inhibition_pathway cluster_cellcycle Cell Cycle Progression cluster_regulation Regulation by CDKs cluster_inhibition Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46 CDK4/6-Cyclin D CDK46->G1 CDK2_E CDK2-Cyclin E CDK2_E->S CDK2_A CDK2-Cyclin A CDK2_A->G2 CDK1 CDK1-Cyclin B CDK1->M Inhibitor Pyrrolo-Pyrazolopyridine Derivative Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK1 top2a_inhibition_pathway cluster_dna_replication DNA Replication & Cell Division cluster_top2a Topoisomerase IIα Action cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_rep DNA Replication Chromosome_seg Chromosome Segregation DNA_rep->Chromosome_seg Cell_division Cell Division Chromosome_seg->Cell_division TOP2A Topoisomerase IIα TOP2A->DNA_rep TOP2A->Chromosome_seg DNA_damage DNA Double-Strand Breaks TOP2A->DNA_damage Inhibition leads to Inhibitor Pyrrolo-Pyrazolopyridine Derivative Inhibitor->TOP2A Apoptosis Apoptosis DNA_damage->Apoptosis

Synthesis of Pyrazolo[3,4-b]pyridines: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below describe various synthetic strategies, including multicomponent reactions under conventional heating and microwave irradiation, as well as greener approaches utilizing aqueous media.

Introduction

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that are structurally analogous to purine bases, making them attractive scaffolds for medicinal chemistry and drug discovery.[3] The development of efficient and diverse synthetic routes to access these molecules is crucial for exploring their therapeutic potential. This document details several robust and reproducible protocols for their synthesis.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of pyrazolo[3,4-b]pyridines. The most common approaches involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] Multicomponent reactions (MCRs) have emerged as a particularly efficient method, allowing for the one-pot synthesis of complex pyrazolo[3,4-b]pyridine derivatives from simple starting materials.[4][5] These reactions can often be accelerated using microwave irradiation, leading to shorter reaction times and improved yields.[6][7]

Protocol 1: Three-Component, One-Pot Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines in Aqueous Media

This protocol describes a green and efficient one-pot synthesis of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines via a three-component reaction of an aromatic aldehyde, malononitrile, and 5-amino-3-methyl-1-phenylpyrazole in an aqueous medium using sodium dodecyl sulfate (SDS) as a catalyst.[8][9]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (4 mmol), malononitrile (4 mmol), 5-amino-3-methyl-1-phenylpyrazole (4 mmol), and SDS (0.2 g) in water (10 mL).

  • Reaction Conditions: Stir the mixture at 90°C for 10–25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that forms is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield the pure 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.[8]

Data Summary
EntryAromatic AldehydeReaction Time (h)Yield (%)Melting Point (°C)
14-Chlorobenzaldehyde1292235-237
24-Methylbenzaldehyde1589221-223
34-Methoxybenzaldehyde1095210-212
43,4-Dimethoxybenzaldehyde1885217-219

Table 1: Synthesis of various 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines. Data extracted from literature.[8]

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde E Stir at 90°C (10-25 h) A->E B Malononitrile B->E C 5-Amino-3-methyl-1-phenylpyrazole C->E D SDS in Water D->E F Cool to RT E->F G Filter F->G H Wash with Water G->H I Recrystallize from Ethanol H->I J Pure Product I->J

Caption: Workflow for the aqueous synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: Microwave-Assisted, One-Pot, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

This protocol details a rapid and efficient one-pot, multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation.[6] This method offers significant advantages over conventional heating, including shorter reaction times and often higher yields.

Experimental Protocol
  • Reaction Mixture: In a microwave-safe vessel, prepare a mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), an aromatic aldehyde (e.g., 4-anisaldehyde) (1 mmol), and a p-substituted β-ketonitrile (1 mmol) in glacial acetic acid (5 mL).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific reactants (e.g., 110 W, 40°C) for a short duration (e.g., 20 minutes).[5]

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent like ethanol to afford the desired pyrazolo[3,4-b]pyridine derivative.

Data Summary
MethodReaction TimeYield (%)
Conventional Heating8 h75-85
Microwave Irradiation5-10 min88-95

Table 2: Comparison of conventional heating and microwave-assisted synthesis for a representative pyrazolo[3,4-b]pyridine. Data is generalized from literature reports.[6]

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Aminopyrazole Derivative E Microwave Irradiation (e.g., 20 min, 40°C) A->E B Aromatic Aldehyde B->E C β-Ketonitrile C->E D Glacial Acetic Acid D->E F Cool E->F G Pour into Ice-Water F->G H Filter G->H I Recrystallize H->I J Pure Product I->J

Caption: Workflow for microwave-assisted pyrazolo[3,4-b]pyridine synthesis.

Protocol 3: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines through the cyclization of 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone, catalyzed by zirconium(IV) chloride (ZrCl₄), a green Lewis acid catalyst.[10]

Experimental Protocol
  • Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL). Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (0.5 mL) at 25°C.

  • Catalyst Addition and Reaction: Degas the reaction mixture and then add ZrCl₄ (35 mg, 0.15 mmol). Stir the mixture vigorously at 95°C for 16 hours.

  • Product Isolation: After the reaction is complete, concentrate the mixture in vacuo. Add chloroform and water. Separate the two phases and wash the aqueous phase twice with chloroform. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.[10]

Data Summary
EntryR group on α,β-unsaturated ketoneYield (%)
14-(N,N-dimethylamino)-phenyl28
29-anthryl13
31-pyrenyl20

Table 3: Yields for the ZrCl₄-catalyzed synthesis of various 4-substituted pyrazolo[3,4-b]pyridines. Data extracted from literature.[10]

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_conditions Conditions A α,β-Unsaturated Ketone F Cyclization A->F B 5-Amino-1-phenyl-pyrazole B->F C ZrCl₄ (Catalyst) C->F D EtOH/DMF (1:1) D->F E 95°C, 16 h E->F G Pyrazolo[3,4-b]pyridine Product F->G

Caption: Key components and conditions for ZrCl₄-catalyzed synthesis.

References

Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile building block in organic synthesis, particularly valued for its utility in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring a β-ketonitrile moiety attached to an N-methylated pyrrole ring, makes it an excellent precursor for various multicomponent and cycloaddition reactions. The activated methylene group, positioned between the electron-withdrawing nitrile and carbonyl groups, provides a reactive site for nucleophilic attack and condensation, while the overall structure can participate as a dipolarophile in cycloaddition reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in cycloaddition reactions, with a focus on the synthesis of pyrazole derivatives, which are prominent cores in many biologically active molecules.

Key Applications in Cycloaddition Chemistry

The primary application of this compound in cycloaddition chemistry is its role as a C,C-dinucleophile in [3+2] cycloaddition reactions with 1,3-dipoles. A significant example is its reaction with nitrile imines, generated in situ from hydrazonoyl halides, to afford highly substituted 5-aminopyrazole derivatives. These pyrazole products are of considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

dot

Caption: General scheme for the [3+2] cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-cyano-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole via [3+2] Cycloaddition

This protocol details the reaction of this compound with a nitrile imine generated in situ from N-phenyl-2-oxopropanehydrazonoyl chloride.

Materials:

  • This compound

  • N-phenyl-2-oxopropanehydrazonoyl chloride (or other suitable hydrazonoyl halide)

  • Triethylamine (TEA)

  • Ethanol (or other suitable solvent like Dioxane)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol).

  • Base Addition: While stirring the mixture at room temperature, add triethylamine (1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 5-amino-4-cyano-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole.

Expected Outcome:

The reaction is expected to produce the desired pyrazole derivative in good to excellent yields, based on analogous reactions.

Quantitative Data

Quantitative data for the cycloaddition of the specific title compound is not available in the searched literature. However, for the closely related synthesis of 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, high yields have been reported. It is reasonable to expect similar yields for the N-methylated analogue.

Reactant 1Reactant 2ProductYieldReference
3-Oxo-3-(pyrrol-2-yl)propanenitrileTrichloroacetonitrile, then Hydrazine5-Amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrileHigh (not specified)[1]

Reaction Mechanism

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazonoyl halides proceeds through a [3+2] cycloaddition mechanism. The base, typically triethylamine, dehydrohalogenates the hydrazonoyl halide to generate a highly reactive nitrile imine intermediate in situ. This 1,3-dipole then undergoes a cycloaddition reaction with the β-ketonitrile, which acts as the dipolarophile. The reaction is typically regioselective, leading to the formation of the 5-aminopyrazole isomer.

dot

G Reaction Workflow cluster_0 Nitrile Imine Formation cluster_1 Cycloaddition cluster_2 Aromatization Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine -HX Base Base (TEA) Ketonitrile 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile Transition_State Concerted [3+2] Transition State Nitrile_Imine->Transition_State Ketonitrile->Transition_State Cycloadduct Intermediate Cycloadduct Transition_State->Cycloadduct Final_Product 5-Aminopyrazole Derivative Cycloadduct->Final_Product Tautomerization

Caption: Workflow of the [3+2] cycloaddition reaction.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of complex heterocyclic molecules via cycloaddition reactions. The protocol provided, based on established methodologies for similar compounds, offers a reliable pathway for the synthesis of novel 5-aminopyrazole derivatives. Researchers and drug development professionals can utilize this information to explore the synthesis of new chemical entities with potential biological activities. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to improved yields and reaction times.

References

Application Notes: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydropyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1] Their structural resemblance to purines allows them to interact with various biological targets, such as kinases and dihydrofolate reductase. The development of efficient and sustainable synthetic methodologies for this privileged scaffold is therefore of high importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2][3][4]

Applications in Drug Discovery and Development

The tetrahydropyrido[2,3-d]pyrimidine core is a versatile scaffold for the development of potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

  • Anticancer Agents: Numerous derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression. These include inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor-2 (HER-2), which are crucial for tumor angiogenesis and proliferation.[5] Additionally, compounds targeting Epidermal Growth Factor Receptor (EGFR) mutants, such as EGFRL858R/T790M, have shown promise in overcoming drug resistance in non-small cell lung cancer.[6] Certain derivatives also exhibit potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer, by inducing apoptosis through the inhibition of kinases like PIM-1.[5][7]

  • Antifolate Activity: Some tetrahydropyrido[2,3-d]pyrimidines have been designed as nonclassical antifolates, potently inhibiting dihydrofolate reductase (DHFR) from various sources, including human, rat liver, and pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.[8] This makes them attractive candidates for the development of novel antimicrobial and anticancer drugs.

  • KRAS-G12C Inhibitors: Specific tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as irreversible covalent inhibitors of the KRAS-G12C mutant, a key driver in many cancers. These compounds have demonstrated significant antitumor activity in vivo.[9]

Advantages of One-Pot Synthesis

The one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines via multicomponent reactions offers several advantages over traditional multi-step synthetic routes:

  • Efficiency and Time-Saving: Multiple chemical bonds are formed in a single reaction vessel, significantly reducing the number of synthetic steps, reaction time, and purification efforts.[2]

  • Green Chemistry: These methods often utilize environmentally benign solvents like water or are performed under solvent-free conditions, minimizing waste generation.[3][10] The use of reusable catalysts further enhances the sustainability of these processes.[11]

  • High Yields and Purity: One-pot syntheses often proceed with high yields and selectivity, providing products of high purity and reducing the need for extensive chromatographic purification.

  • Diversity-Oriented Synthesis: The multicomponent nature of these reactions allows for the easy generation of a diverse library of compounds by simply varying the starting materials, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols and Data

Several efficient one-pot, three-component methods for the synthesis of tetrahydropyrido[2,3-d]pyrimidines have been reported, employing a variety of catalysts and reaction conditions.

Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis in Ethanol

This method describes a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile using bismuth(III) triflate as a catalyst.[12]

Experimental Procedure:

  • A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III) triflate (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred and heated to 80°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure tetrahydropyrido[2,3-d]pyrimidine derivative.

Table 1: Synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles using Bismuth(III) Triflate. [12]

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde2.592
24-Chlorobenzaldehyde3.095
34-Methylbenzaldehyde2.094
44-Methoxybenzaldehyde2.596
53-Nitrobenzaldehyde3.590
Protocol 2: Sulfonic Acid Functionalized SBA-15 Catalyzed Synthesis

This protocol utilizes a solid acid catalyst, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), for the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from 6-aminouracil, aromatic aldehydes, and malononitrile.[13]

Experimental Procedure:

  • A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and SBA-Pr-SO3H (0.05 g) in water (5 mL) is placed in a round-bottom flask.

  • The mixture is refluxed with stirring for the appropriate time as indicated by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is filtered, washed with water, and recrystallized from ethanol to give the pure product.

Table 2: Synthesis of tetrahydropyrido[2,3-d]pyrimidines using SBA-Pr-SO3H. [13]

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde492
24-Chlorobenzaldehyde4.595
34-Hydroxybenzaldehyde589
44-Methoxybenzaldehyde494
52-Nitrobenzaldehyde5.585
Protocol 3: Aluminate Sulfonic Acid Nanoparticles under Grinding

This solvent-free method employs aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst for the reaction of a 6-aminopyrimidine-2,4(1H,3H)-dione, 1,2-diphenylethanone, and an aromatic aldehyde under grinding conditions at room temperature.[11]

Experimental Procedure:

  • A mixture of 6-aminopyrimidine-2,4(1H,3H)-dione (1 mmol), 1,2-diphenylethanone (1 mmol), an aromatic aldehyde (1 mmol), and ASA NPs (0.02 g) is placed in a mortar.

  • The mixture is ground with a pestle at room temperature for the specified time.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is washed with water and the solid product is recrystallized from an appropriate solvent to afford the pure tetrahydropyrido[2,3-d]pyrimidinone.

Table 3: Grinding Synthesis of Pyrido[2,3-d]pyrimidinones using ASA NPs. [11]

EntryAromatic AldehydeTime (min)Yield (%)
1Benzaldehyde2094
24-Chlorobenzaldehyde1891
34-Bromobenzaldehyde2390
44-Fluorobenzaldehyde2184
54-Methylbenzaldehyde1795

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 VEGFR-2/HER-2 Signaling Inhibition VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K Compound Tetrahydropyrido [2,3-d]pyrimidine Compound->VEGFR2 Inhibits Compound->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Tumor Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by tetrahydropyrido[2,3-d]pyrimidines.

G cluster_1 One-Pot Synthesis Workflow Reactants 6-Aminouracil Derivative + Aromatic Aldehyde + Active Methylene Compound Reaction One-Pot Reaction (Heating/Grinding) Reactants->Reaction Catalyst Catalyst (e.g., Bi(OTf)3, SBA-Pr-SO3H) Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Product Tetrahydropyrido[2,3-d]pyrimidine Workup->Product

Caption: General workflow for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines.

G cluster_2 Logical Relationship of Synthetic Strategies MCR Multicomponent Reaction (MCR) - High efficiency - Atom economy Methods Reaction Conditions Catalytic Conventional Heating Microwave Irradiation Non-Catalytic Solvent-free (Grinding) Aqueous Media MCR->Methods Diversity Structural Diversity - Varied Aldehydes - Varied Pyrimidines - Varied Methylene Compounds Methods->Diversity Applications {Applications|- Anticancer - Antimicrobial - Anti-inflammatory} Diversity->Applications

Caption: Relationship between synthetic strategies and applications of tetrahydropyrido[2,3-d]pyrimidines.

References

Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile β-ketonitrile building block utilized in medicinal chemistry for the synthesis of complex nitrogen-containing heterocyclic scaffolds.[1] Its reactivity, driven by the active methylene group flanked by electron-withdrawing nitrile and carbonyl groups, makes it a valuable precursor for multicomponent and cycloaddition reactions.[1] This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this precursor, targeting researchers, scientists, and drug development professionals. While direct biological activity data for this compound is not extensively reported, its utility is demonstrated through the potent biological activities of the resulting heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which have shown potential as anticancer and antimicrobial agents.[1][2]

Key Applications

The primary application of this compound in medicinal chemistry is as a key reactant in the synthesis of fused heterocyclic systems. Specifically, it is used in one-pot condensation reactions to construct:

  • Pyrazolo[3,4-b]pyridine derivatives: These compounds are of significant interest due to their structural similarity to purine bases, suggesting potential interactions with various biological targets.[3] Derivatives of this scaffold have been investigated for their antitumor and antimicrobial activities.[2]

  • Tetrahydropyrido[2,3-d]pyrimidine derivatives: This class of compounds is another prominent core in bioactive molecule development, with research indicating potential anticancer and antimicrobial properties.[1]

Data Presentation: Biological Activities of Derived Scaffolds

Quantitative biological activity data for compounds directly synthesized from this compound is limited in the public domain. However, to illustrate the medicinal chemistry relevance of the scaffolds accessible from this building block, the following tables summarize the activities of representative pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives.

Table 1: Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
7b Hep G2 (Hepatocellular carcinoma) 0.0158 [4]
7b MCF7 (Breast adenocarcinoma) 0.0001 [4]
5 MCF7 (Breast adenocarcinoma) 0.0211 [4]
6a MCF7 (Breast adenocarcinoma) 0.0183 [4]
6b MCF7 (Breast adenocarcinoma) 0.0195 [4]
10 MCF7 (Breast adenocarcinoma) 0.0177 [4]
8c NCI 60 Panel (Average GI50) 1.33 [5]

| 14f | CaCo-2 (Colon cancer) | 0.5 µg/mL |[6] |

Table 2: Antimicrobial Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound Microorganism MIC (µg/mL) Reference
7b Fusarium oxysporum 0.98 [4]

| Representative Derivatives | Various bacteria and fungi | 0.12-62.5 |[4] |

Table 3: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
B1 H1975 (NSCLC) 0.087 [7]
B7 H1975 (NSCLC) 0.023 [7]
5a MCF-7 (Breast adenocarcinoma) 1.77 [8]
5e MCF-7 (Breast adenocarcinoma) 1.39 [8]
6b HepG2 (Hepatocellular carcinoma) 2.68 [8]
4 PIM-1 Kinase Inhibition 11.4 nM [9]

| 10 | PIM-1 Kinase Inhibition | 17.2 nM |[9] |

Experimental Protocols

Protocol 1: Synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines

This protocol describes a one-pot, three-component reaction for the synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines.

  • Materials:

    • 3-methyl-1-phenyl-1H-pyrazol-5-amine

    • Aryl aldehyde

    • This compound

    • Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2)

    • Polyethylene glycol (PEG)

    • Ethanol

    • n-hexane

    • Ethyl acetate

  • Procedure:

    • In a 25.0 mL round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g), an aryl aldehyde (1.0 mmol), this compound (1.0 mmol, 0.148 g), and the catalyst (10.0 mg).

    • Stir the mixture under solvent-free conditions at 110 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).

    • Upon completion of the reaction, add PEG (5.0 mL) and centrifuge the mixture at 2000 rpm for 5 minutes to separate the catalyst.

    • Filter the mixture and wash the solid residue with ethanol (3 x 10 mL).

    • The filtrate contains the crude product, which can be further purified by recrystallization or column chromatography to obtain the final pure (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridine product.

Protocol 2: General Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

This protocol outlines a general one-pot, multi-component method for synthesizing tetrahydropyrido[2,3-d]pyrimidine derivatives. While this specific example uses malononitrile and 6-aminouracil, the principle can be adapted for β-ketonitriles like this compound.

  • Materials:

    • 6-aminouracil (or other amino-pyrimidine)

    • Aromatic aldehyde

    • Active methylene nitrile (e.g., malononitrile or a β-ketonitrile)

    • Catalyst (e.g., sulfonic acid functionalized SBA-15)

    • Solvent (or solvent-free conditions)

  • Procedure:

    • Combine the 6-aminouracil, aromatic aldehyde, active methylene nitrile, and catalyst in a reaction vessel.

    • Heat the mixture under appropriate conditions (e.g., under reflux in a solvent or neat at an elevated temperature).

    • The reaction typically proceeds through a series of tandem reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization.

    • Monitor the reaction by TLC.

    • After completion, the product can be isolated by filtration and purified by washing with appropriate solvents or by recrystallization.

Visualizations

Diagram 1: Synthetic Workflow for (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up R1 3-methyl-1-phenyl-1H-pyrazol-5-amine P1 One-pot Reaction R1->P1 R2 Aryl aldehyde R2->P1 R3 This compound R3->P1 C1 Catalyst C1->P1 C2 110 °C, Solvent-free C2->P1 W1 Add PEG, Centrifuge P1->W1 W2 Filter and Wash W1->W2 Product Pure (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridine W2->Product

Caption: One-pot synthesis of pyrazolo[3,4-b]pyridines.

Diagram 2: Proposed Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis

G A Aryl Aldehyde + β-Ketonitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Ketone Intermediate B->C E Michael Addition C->E D 5-Aminopyrazole D->E F Adduct Intermediate E->F G Intramolecular Cyclization & Dehydration F->G H Pyrazolo[3,4-b]pyridine G->H

Caption: Multicomponent reaction mechanism.

Diagram 3: General Synthetic Pathway for Tetrahydropyrido[2,3-d]pyrimidines

G R1 Aromatic Aldehyde S1 Knoevenagel Condensation R1->S1 R2 Active Methylene Nitrile R2->S1 R3 6-Aminouracil S3 Michael Addition R3->S3 S2 Arylidene Intermediate S1->S2 S2->S3 S4 Michael Adduct S3->S4 S5 Intramolecular Cyclization S4->S5 S6 Tetrahydropyrido[2,3-d]pyrimidine S5->S6

Caption: Synthesis of pyrido[2,3-d]pyrimidines.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[2][3] The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and pharmaceutically active molecules, including antiviral and anticancer agents.[1][4]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with various aldehydes. The pyrrole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into novel molecular frameworks via this condensation reaction offers significant opportunities for drug discovery and development.

Reaction Mechanism and Signaling Pathways

The Knoevenagel condensation proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step.[1] When a secondary amine like piperidine is used as a catalyst, the reaction can proceed through an iminium ion pathway, which enhances the electrophilicity of the carbonyl carbon.[1]

// Reactants PyrroleKetonitrile [label="3-(1-methyl-1H-pyrrol-2-yl)\n-3-oxopropanenitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aromatic Aldehyde\n(R-CHO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Piperidine\n(Catalyst)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediates Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; AldolAdduct [label="Aldol-type Adduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="2-(Arylmethylene)-3-(1-methyl-\n1H-pyrrol-2-yl)-3-oxopropanenitrile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Edges PyrroleKetonitrile -> Enolate [label="+ Catalyst\n- H+"]; Aldehyde -> Iminium [label="+ Catalyst\n- H2O"]; Enolate -> AldolAdduct [label="+ Iminium Ion"]; AldolAdduct -> Product [label="- Catalyst\n- H2O"];

// Invisible edges for layout {rank=same; PyrroleKetonitrile; Aldehyde; Catalyst;} {rank=same; Enolate; Iminium;} } .dot Figure 1: Knoevenagel condensation mechanism with piperidine catalyst.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various substituted benzaldehydes, based on analogous reactions.[5][6][7][8]

Table 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

EntryAldehyde (R-CHO)R-GroupReaction Time (h)Yield (%)
1Benzaldehyde-H4~85-95
24-Methoxybenzaldehyde-OCH₃3>90
34-Nitrobenzaldehyde-NO₂2>95
44-Chlorobenzaldehyde-Cl3.5~88-92
52-Hydroxybenzaldehyde-OH5~80-90

Table 2: L-Proline-Catalyzed Knoevenagel Condensation in Ethanol

EntryAldehyde (R-CHO)R-GroupReaction Time (h)Yield (%)
1Benzaldehyde-H6~80-90
24-Methoxybenzaldehyde-OCH₃5~85-95
34-Nitrobenzaldehyde-NO₂4>90
44-Chlorobenzaldehyde-Cl5.5~82-88
54-(Dimethylamino)benzaldehyde-N(CH₃)₂7~75-85

Experimental Protocols

The following are detailed protocols for performing Knoevenagel condensation reactions with this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a standard method for the Knoevenagel condensation using a basic amine catalyst in an alcohol solvent.

Materials:

  • This compound (1.0 mmol, 162.17 mg)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol).

  • Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol).

  • Equip the flask with a reflux condenser and stir the mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: L-Proline-Catalyzed Green Synthesis

This protocol utilizes the environmentally benign organocatalyst L-proline, often providing good yields under mild conditions.[9]

Materials:

  • This compound (1.0 mmol, 162.17 mg)

  • Substituted aromatic aldehyde (1.0 mmol)

  • L-proline (0.1 mmol, 11.5 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in 5 mL of ethanol.

  • Add L-proline (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent in vacuo.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Solvent-Free Multicomponent Reaction

This protocol is based on a reported multicomponent reaction and is suitable for creating more complex molecular scaffolds in a single step under solvent-free conditions.[10]

Materials:

  • This compound (1.0 mmol, 148 mg)

  • Aryl aldehyde (1.0 mmol)

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 174 mg)

  • MIL-53(Al)-N(CH₂PO₃H₂)₂ (catalyst, 10.0 mg)

  • 25 mL reaction vial

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

Procedure:

  • Combine this compound (1.0 mmol), the aryl aldehyde (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), and the catalyst (10.0 mg) in a 25 mL reaction vial.[10]

  • Stir the mixture under solvent-free conditions at 110 °C.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

  • Characterize the structure of the synthesized product using melting point, ¹H-NMR, ¹³C-NMR, and FT-IR techniques.[10]

Visualizations

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- this compound\n- Aldehyde\n- Catalyst\n- Solvent (if applicable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at Specified Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n- Cool to RT\n- Filter or Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization:\n- NMR, IR, MS, M.P.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } .dot Figure 2: General experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols: Michael Addition Reactions Utilizing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile building block in organic synthesis, particularly valued for its utility in constructing complex heterocyclic scaffolds relevant to medicinal chemistry.[1] Its structure, featuring a pyrrole ring conjugated with a β-ketonitrile moiety, possesses an active methylene group flanked by two electron-withdrawing groups (a carbonyl and a nitrile). This structural feature makes it an excellent nucleophile, or "Michael donor," for conjugate addition reactions, most notably the Michael addition.[1][2]

The Michael addition is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor".[3][4] This reaction is widely employed for the synthesis of a diverse array of compounds due to its reliability and the mild conditions under which it can often be performed.[3] For drug development professionals, this reaction provides a powerful tool for assembling complex molecular architectures from relatively simple precursors.

These application notes provide detailed protocols for the Michael addition reaction using this compound with α,β-unsaturated ketones (chalcones) as a representative Michael acceptor.

Reaction Principle and Significance

The core of the reaction involves the deprotonation of the active methylene group of this compound by a base to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. Subsequent protonation yields the 1,5-dicarbonyl Michael adduct. The resulting products are highly functionalized molecules that can serve as precursors for a variety of heterocyclic systems with potential biological activities.

Experimental Protocols

Below are two detailed protocols for the Michael addition of this compound to a chalcone. Protocol A describes a conventional base-catalyzed reaction, while Protocol B outlines a more environmentally friendly, microwave-assisted, solvent-free method.

Protocol A: Conventional Base-Catalyzed Michael Addition

This protocol is adapted from established procedures for the Michael addition of active methylene compounds to chalcones.

Materials:

  • This compound

  • Substituted Chalcone (e.g., trans-Chalcone)

  • Sodium methoxide (MeONa) or Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 148.16 mg).

  • Add the substituted chalcone (1.0 mmol) to the flask.

  • Dissolve the reactants in 10 mL of methanol or ethanol.

  • Addition of Base: While stirring at room temperature, add the base. If using sodium methoxide, add a catalytic amount (e.g., 0.2 mmol, 10.8 mg). If using potassium carbonate, add a stoichiometric amount (e.g., 1.2 mmol, 165.8 mg).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction time can vary from 4 to 26 hours.[4][5] If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.

  • Neutralize the reaction mixture by adding 1M HCl dropwise until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 20 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Michael adduct.

Protocol B: Microwave-Assisted, Solvent-Free Michael Addition

This protocol is an adaptation of a green chemistry approach for Michael additions.[6][7]

Materials:

  • This compound

  • Substituted Chalcone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Water

  • Microwave synthesizer or a domestic microwave oven (use with caution and appropriate safety measures)

  • Pyrex beaker or a specialized microwave reaction vessel

  • Ice-cold water

  • Buchner funnel and filter paper

Procedure:

  • Reactant Mixture: In a Pyrex beaker or a microwave reaction vessel, thoroughly mix this compound (5 mmol, 740.8 mg), the substituted chalcone (5 mmol), and anhydrous potassium carbonate (10 mmol, 1.38 g).[6][7]

  • Add a minimal amount of water (e.g., 2 mL) to the mixture.[6][7]

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a power level of approximately 480 W.[6][7] The reaction is typically very fast, often completing within a few minutes. Monitor the reaction progress if possible (some systems allow for this). Use short bursts of irradiation (e.g., 30 seconds) to avoid overheating.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of ice-cold water to the beaker and stir to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Purification: The product obtained is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes representative data for Michael addition reactions of active methylene compounds to chalcones under various conditions, which can be expected to be analogous for this compound.

Michael DonorMichael AcceptorCatalyst/BaseSolventConditionsTimeYield (%)Reference
Diethyl malonateChalconeK₂CO₃WaterMicrowave (480 W)1 min92[6][7]
Ethyl cyanoacetate4-ChlorochalconeK₂CO₃WaterMicrowave (480 W)1.25 min93[6][7]
3-Oxo-3-phenylpropanenitrile1,5-Diphenylpent-2-en-4-yn-1-oneMeONaMeOHRoom Temp.4-26 h53-98[4][5]
MalononitrileChalconeI₂/K₂CO₃AcetonitrileRoom Temp.30 min95[8]

Visualizations

Michael Addition Reaction Pathway

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of this compound to a chalcone.

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Pyrrole_Ketonitrile This compound Enolate Resonance-Stabilized Enolate Pyrrole_Ketonitrile->Enolate Deprotonation Chalcone Chalcone (Michael Acceptor) Adduct_Enolate Michael Adduct Enolate Chalcone->Adduct_Enolate Base Base (e.g., MeO⁻) Base->Enolate Enolate->Adduct_Enolate Nucleophilic Attack Michael_Adduct Michael Adduct Adduct_Enolate->Michael_Adduct Protonation Workflow start Start reactants Combine Reactants: - Pyrrole Ketonitrile - Chalcone - Solvent start->reactants add_base Add Base (e.g., MeONa) reactants->add_base reaction Stir at Room Temperature (Monitor by TLC) add_base->reaction workup Aqueous Work-up: - Neutralize - Evaporate Solvent reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purification by Column Chromatography drying->purification end Pure Michael Adduct purification->end

References

Troubleshooting & Optimization

Technical Support Center: 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in their synthetic protocols. The focus is on improving reaction yields and addressing common issues encountered during its use in multicomponent reactions, particularly for the synthesis of substituted pyrazolo[3,4-b]pyridines.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Conditions: Temperature, solvent, or catalyst may not be ideal for the specific substrates.Systematically vary the reaction parameters. For the synthesis of pyrazolo[3,4-b]pyridines, consider screening different catalysts and solvents (see Table 1 for a comparison).[1] Microwave irradiation has also been shown to improve yields and reduce reaction times in some cases.[2][3][4]
Poor Catalyst Activity: The chosen catalyst may be inefficient or may have degraded.If using a solid-supported catalyst like a Metal-Organic Framework (MOF), ensure it is properly activated and handled.[5][6] For Lewis acid catalysts like ZrCl₄, ensure anhydrous conditions are maintained.[7] Consider testing a range of catalysts from basic (e.g., piperidine, ammonium acetate) to Lewis acidic (e.g., ZrCl₄, Cu(II) acetylacetonate).[1][7][8]
Low Reactivity of Aldehyde: Sterically hindered or electron-rich aldehydes may exhibit lower reactivity.Increase the reaction temperature or switch to a more activating catalyst. Microwave-assisted synthesis can also be beneficial in these cases.[2]
Formation of Multiple Products/Side Reactions Self-Condensation of Aldehyde: This is more likely to occur with strongly basic catalysts.Use a milder, weakly basic catalyst such as piperidine or ammonium acetate.[8]
Incomplete Cyclization: The initial Knoevenagel condensation product may be stable and fail to cyclize.Ensure the reaction is heated for a sufficient duration. The choice of solvent can also influence the cyclization step; polar aprotic solvents may be beneficial.
Formation of Regioisomers: If using an unsymmetrical intermediate, different regioisomers may form.The regioselectivity can be influenced by the electrophilicity of the carbonyl groups in the intermediate. Careful selection of starting materials and reaction conditions can favor the desired isomer.[9]
Difficult Product Purification Tarry Residues: High temperatures or strong acids can lead to the decomposition of starting materials or products.Lower the reaction temperature and consider using a milder catalyst.[10]
Product Insolubility: The desired product may have limited solubility in common organic solvents.For pyrazolo[3,4-b]pyridine synthesis, a solvent mixture such as ethanol/DMF may be required to keep all components in solution.[7]
Co-elution with Starting Materials: Unreacted starting materials may be difficult to separate from the product by column chromatography.Optimize the reaction to drive it to completion. If necessary, explore different solvent systems for chromatography or consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is a versatile building block, primarily used as a β-ketonitrile in multicomponent reactions to synthesize various heterocyclic compounds. A notable application is the one-pot synthesis of substituted pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry.[11]

Q2: What is the general mechanism for the reaction of this compound with an aldehyde and an amine to form a pyrazolo[3,4-b]pyridine?

A2: The reaction typically proceeds through a sequence of steps:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene group of this compound, catalyzed by a base. This is followed by dehydration to form an α,β-unsaturated ketone intermediate.[8][9]

  • Michael Addition: The amine then undergoes a Michael-type addition to the α,β-unsaturated intermediate.[3]

  • Cyclization and Tautomerization: Subsequent intramolecular cyclization and tautomerization lead to the final aromatic pyrazolo[3,4-b]pyridine product.

Q3: How does the choice of catalyst affect the outcome of the reaction?

A3: The catalyst plays a crucial role in both the rate and yield of the reaction. Weakly basic catalysts, such as piperidine or ammonium acetate, are often sufficient to promote the initial Knoevenagel condensation.[8] Lewis acids like ZrCl₄ or Cu(II) acetylacetonate can also be effective, particularly in facilitating the cyclization step.[1][7] In some cases, heterogeneous catalysts like metal-organic frameworks (MOFs) have been used to achieve high yields under solvent-free conditions.[5][6] The optimal catalyst will depend on the specific substrates and desired reaction conditions.

Q4: What are the recommended purification methods for the resulting pyrazolo[3,4-b]pyridine products?

A4: Common purification techniques include filtration and recrystallization. If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration. Recrystallization from a suitable solvent, such as ethanol, is often used to obtain a highly pure product. Column chromatography can also be employed if further purification is necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrazolo[3,4-b]pyridines

CatalystSolventTemperatureYieldReference
MIL-53(Al)-N(CH₂PO₃H₂)₂Solvent-free110 °CHigh[1]
ZrCl₄EtOH/DMF (1:1)RefluxGood[7]
Cu(II) acetylacetonateTolueneRoom Temperature68%[1]
Cu(II) acetylacetonateChloroformRoom Temperature94%[1]
Ammonium AcetateAcetic AcidConventional Heating or MicrowaveGood[2]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free100 °CHigh[5][6]

Experimental Protocols

Key Experiment: One-Pot Synthesis of a (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from a literature procedure for the synthesis of novel (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines.[1]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • MIL-53(Al)-N(CH₂PO₃H₂)₂ catalyst (10.0 mg)

  • 25.0 mL round-bottomed flask

  • Polyethylene glycol (PEG)

  • Ethanol

Procedure:

  • In a 25.0 mL round-bottomed flask, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and MIL-53(Al)-N(CH₂PO₃H₂)₂ catalyst (10.0 mg).

  • Stir the mixture under solvent-free conditions at 110 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.

  • Upon completion of the reaction, add PEG (5.0 mL) to the reaction mixture.

  • Separate the catalyst by centrifugation at 2000 rpm for 5 minutes.

  • Filter the mixture and wash the solid with ethanol (3 x 10 mL).

  • The combined filtrate contains the final pure product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactants Combine: - Amine (1.0 mmol) - Aldehyde (1.0 mmol) - Nitrile (1.0 mmol) - Catalyst (10 mg) reaction Stir at 110°C (Solvent-free) reactants->reaction Heat monitoring Monitor by TLC reaction->monitoring add_peg Add PEG monitoring->add_peg Reaction complete centrifuge Centrifuge to separate catalyst add_peg->centrifuge filter_wash Filter and wash with Ethanol centrifuge->filter_wash product Pure Product filter_wash->product troubleshooting_yield cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues cluster_reactants Reactant Issues start Low Reaction Yield temp Optimize Temperature start->temp solvent Screen Solvents start->solvent time Increase Reaction Time start->time cat_activity Check Catalyst Activity/ Activation start->cat_activity cat_type Try Different Catalyst Type (e.g., Lewis Acid vs. Base) start->cat_type purity Check Reactant Purity start->purity reactivity Consider Reactivity of Aldehyde/Amine start->reactivity end Improved Yield temp->end solvent->end time->end cat_activity->end cat_type->end purity->end reactivity->end reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates nitrile 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile knoevenagel Knoevenagel Adduct (α,β-unsaturated ketone) nitrile->knoevenagel + Catalyst - H₂O aldehyde Aromatic Aldehyde aldehyde->knoevenagel + Catalyst - H₂O amine 5-Aminopyrazole Derivative michael Michael Adduct amine->michael Michael Addition knoevenagel->michael Michael Addition product Pyrazolo[3,4-b]pyridine michael->product Cyclization & Tautomerization

References

Purification techniques for products derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Issue 1: Low Yield After Purification

  • Question: My final yield of the purified product is significantly lower than expected after column chromatography or recrystallization. What are the possible reasons and solutions?

  • Answer: Low recovery can stem from several factors, from compound instability to suboptimal purification conditions.

    • Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Adsorption on Silica Gel The slightly acidic nature of silica gel can sometimes lead to irreversible adsorption or degradation of pyrrole derivatives. Consider deactivating the silica gel with a triethylamine solution (1-2% in the eluent) or use a different stationary phase like neutral alumina.
Decomposition During Purification Pyrroles can be sensitive to prolonged exposure to air and light, leading to the formation of colored, insoluble byproducts. Work efficiently, protect your sample from light by wrapping flasks in foil, and consider running reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Recrystallization Solvent If the compound is too soluble in the chosen recrystallization solvent at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, you may use an excessive volume of solvent, also leading to low recovery. A thorough solvent screen is crucial.
Premature Crystallization During hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel. To prevent this, use a heated filter funnel or minimize the amount of solvent used for dissolution.

Issue 2: Product Discoloration (Yellow, Brown, or Black)

  • Question: My purified product has a persistent color, even after chromatography. How can I obtain a colorless product?

  • Answer: Discoloration is a common issue with pyrrole derivatives, often indicating the presence of oxidized or polymeric impurities.

    • Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation Pyrroles are susceptible to oxidation, which can be catalyzed by trace acids. Ensure that the work-up procedure effectively removes all acidic residues. A wash with a mild base like a saturated sodium bicarbonate solution can be beneficial.
Highly Conjugated Impurities The synthesis process may generate small amounts of highly colored, conjugated byproducts. A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite before proceeding with chromatography or recrystallization.
Thermal Degradation Prolonged heating during purification can lead to decomposition. If using distillation, perform it under reduced pressure to lower the boiling point.[1]

Issue 3: Difficulty with Crystallization

  • Question: I am unable to induce crystallization of my product. It either remains an oil or does not precipitate from the solution. What steps can I take?

  • Answer: Crystallization can be a challenging step, often requiring patience and empirical optimization.

    • Possible Causes & Solutions:

Possible CauseRecommended Solution
Supersaturation Not Reached The solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool.
High Purity Inhibiting Nucleation Sometimes, very pure compounds are difficult to crystallize. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Presence of Impurities Significant amounts of impurities can inhibit crystal formation. It may be necessary to first purify the crude product by column chromatography to a purity of >80% and then attempt recrystallization.
Oiling Out If the product separates as an oil upon cooling, this may be due to a large difference in polarity between the solvent and the solute. Try using a solvent system where the product is less soluble or a mixed solvent system. Redissolve the oil in a small amount of a good solvent and add a poor solvent dropwise until turbidity persists, then allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The synthesis of this compound likely proceeds through a Claisen-type condensation. Common impurities may include unreacted starting materials such as N-methylpyrrole derivatives and cyanoacetic acid esters. Byproducts from side reactions, such as self-condensation of the starting materials or hydrolysis of the nitrile group to a carboxylic acid or amide, may also be present.

Q2: Which purification technique is generally more suitable for this compound: column chromatography or recrystallization?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column chromatography is highly effective for separating compounds with different polarities and is often the best choice for removing a wide range of impurities, especially if the product is an oil or difficult to crystallize.

  • Recrystallization is an excellent technique for obtaining highly pure crystalline material if the product is a solid and a suitable solvent system can be found. It is also more scalable than chromatography. Often, a combination of both methods is employed: an initial purification by column chromatography followed by recrystallization of the partially purified product.

Q3: What are some recommended solvent systems for column chromatography?

A3: For a moderately polar compound like this compound, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent and a moderately polar solvent.

Stationary PhaseTypical Eluent System (v/v)
Silica GelHexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3 or 1:1)
Silica GelDichloromethane/Methanol (for more polar impurities, e.g., starting with 99:1)
Neutral AluminaHexane/Ethyl Acetate (similar gradients to silica gel)

It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product.

Q4: What are some suitable solvents for recrystallization?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For a compound with both polar (ketone, nitrile) and non-polar (N-methylpyrrole) functionalities, moderately polar solvents or mixed solvent systems are often effective.

Solvent CategoryRecommended Solvents for Screening
Alcohols Ethanol, Isopropanol
Esters Ethyl acetate
Ketones Acetone
Ethers Diethyl ether, Dichloromethane (often as part of a mixed solvent system)
Hydrocarbons Hexane, Toluene (often as an anti-solvent in a mixed system)
Mixed Solvents Ethanol/Water, Ethyl acetate/Hexane, Dichloromethane/Hexane

A systematic solvent screening with small amounts of your crude product is the most effective way to identify the optimal recrystallization conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Materials and Equipment:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Glass column with stopcock

    • Eluent (e.g., Hexane/Ethyl Acetate mixture)

    • Sand

    • Cotton or glass wool

    • Collection tubes

    • TLC plates and developing chamber

    • UV lamp

  • Procedure:

    • Eluent Selection: Determine the optimal eluent system by TLC analysis. A good starting point is a 4:1 mixture of hexane and ethyl acetate.

    • Column Packing:

      • Insert a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing and remove air bubbles.

      • Add another thin layer of sand on top of the packed silica gel.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

      • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the column.

      • Collect fractions in separate test tubes.

      • If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

    • Fraction Analysis:

      • Monitor the collected fractions by TLC.

      • Combine the fractions containing the pure product.

    • Solvent Removal:

      • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying solid this compound by recrystallization.

  • Materials and Equipment:

    • Crude solid this compound

    • Recrystallization solvent(s)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter paper

    • Vacuum flask and tubing

  • Procedure:

    • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

    • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

    • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis start Crude Product col_prep Column Preparation start->col_prep If oily or highly impure rec_dissolve Dissolution start->rec_dissolve If solid col_load Sample Loading col_prep->col_load col_elute Elution col_load->col_elute col_analyze Fraction Analysis col_elute->col_analyze col_analyze->rec_dissolve For further purification end Pure Product col_analyze->end rec_filter Hot Filtration (optional) rec_dissolve->rec_filter rec_cool Cooling & Crystallization rec_filter->rec_cool rec_collect Crystal Collection rec_cool->rec_collect rec_collect->end

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue issue_yield Low Yield start->issue_yield issue_color Discoloration start->issue_color issue_cryst Crystallization Fails start->issue_cryst sol_yield1 Change Stationary Phase issue_yield->sol_yield1 Cause: Adsorption sol_yield2 Inert Atmosphere issue_yield->sol_yield2 Cause: Decomposition sol_yield3 Optimize Recrystallization Solvent issue_yield->sol_yield3 Cause: Poor Solvent Choice sol_color1 Base Wash issue_color->sol_color1 Cause: Oxidation sol_color2 Charcoal Treatment issue_color->sol_color2 Cause: Conjugated Impurities sol_color3 Reduced Pressure Distillation issue_color->sol_color3 Cause: Thermal Degradation sol_cryst1 Concentrate Solution issue_cryst->sol_cryst1 Symptom: No Precipitation sol_cryst2 Scratch Flask / Seed Crystal issue_cryst->sol_cryst2 Symptom: No Nucleation sol_cryst3 Pre-purify by Chromatography issue_cryst->sol_cryst3 Symptom: Oiling Out

Caption: Troubleshooting logic for common purification issues.

References

How to minimize byproduct formation in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Paal-Knorr pyrrole synthesis. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis and what are the key intermediates?

The Paal-Knorr pyrrole synthesis is a reaction that produces a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, usually under acidic conditions.[1][2] The generally accepted mechanism involves several key steps:

  • Hemiaminal Formation: The synthesis starts with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which leads to the formation of a hemiaminal intermediate.[1][2]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step of the reaction.[1][3]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1][2]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Diketone->Hemiaminal + Amine Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O (Dehydration)

Q2: What is the most common byproduct in the Paal-Knorr pyrrole synthesis and how can I minimize its formation?

The most prevalent byproduct is the corresponding furan.[1][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][4]

To minimize furan formation:

  • Control Acidity: Avoid highly acidic conditions (pH < 3), as this favors furan formation. The use of amine/ammonium hydrochloride salts can also lead to furans as the main product.[5] Weakly acidic or neutral conditions are preferable.[5]

  • Use Excess Amine: Employing an excess of the amine or ammonia can help to favor the pyrrole synthesis pathway over the competing furan formation.[1][5]

Q3: My reaction is sluggish or giving a low yield. What are the potential causes and solutions?

Several factors can contribute to a slow or low-yielding Paal-Knorr synthesis:

  • Suboptimal Reaction Conditions: Traditional methods often require heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or strong acids can degrade the starting materials or the product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While often necessary, an inappropriate catalyst can lead to side reactions or incomplete conversion.[1][4]

  • Product Instability: The synthesized pyrrole might be sensitive to the acidic conditions, leading to degradation over long reaction times.[1]

  • Purification Losses: The product may be difficult to isolate and purify, resulting in an apparent low yield.[1]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield or Incomplete Reaction Conditions Suboptimal Conditions (Temp, Time, Acid) Start->Conditions Reactivity Poor Reactivity (Sterics, Electronics) Start->Reactivity Catalyst Inappropriate Catalyst Start->Catalyst Instability Product Instability Start->Instability Purification Purification Losses Start->Purification Optimize_Conditions Optimize Temp & Time Use Milder Acid Conditions->Optimize_Conditions Modify_Reactants Consider Alternative Starting Materials Reactivity->Modify_Reactants Screen_Catalysts Screen Different Catalysts Catalyst->Screen_Catalysts Monitor_Reaction Monitor Progress (TLC) Minimize Reaction Time Instability->Monitor_Reaction Optimize_Purification Optimize Purification Method Purification->Optimize_Purification

Q4: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?

The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even performing the reaction under neutral conditions.[1]

Troubleshooting Guide

This guide provides specific recommendations for common issues encountered during the Paal-Knorr pyrrole synthesis.

IssueLikely Cause(s)Recommended Actions
Major byproduct observed Furan formation due to self-condensation of the 1,4-dicarbonyl compound.- Decrease the acidity of the reaction mixture (aim for pH > 3).[1][5] - Use an excess of the amine or ammonia.[1][5]
Reaction is sluggish or incomplete - Insufficiently reactive starting materials (e.g., sterically hindered reactants or amines with electron-withdrawing groups).[1][4] - Suboptimal reaction temperature or time.- Moderately increase the reaction temperature or time while monitoring for byproduct formation.[1] - Consider using a more reactive amine or a less hindered diketone if possible.
Formation of a dark, tarry mixture Polymerization of starting materials or the pyrrole product.- Lower the reaction temperature.[1] - Use a milder catalyst or neutral reaction conditions.[1]
Low isolated yield despite good conversion (by TLC/GC-MS) - Losses during workup and purification. - Product instability under the purification conditions.- Optimize the purification method (e.g., choice of chromatography stationary/mobile phase, recrystallization solvent).[1] - Ensure the product is stable to the chosen purification conditions.

Experimental Protocols

Below are representative experimental protocols for the Paal-Knorr pyrrole synthesis.

Protocol 1: Classical Conditions with Acid Catalysis

This protocol is a general method using conventional heating and an acid catalyst.

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Solvent (e.g., ethanol, methanol, acetic acid)

    • Catalytic amount of a protic acid (e.g., a drop of concentrated HCl)[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone and the primary amine in the chosen solvent.[6]

    • Add a catalytic amount of the acid.[1]

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 15-30 minutes.[1]

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath.[1]

    • If the product precipitates, collect the crystals by vacuum filtration and wash with a cold solvent.[1]

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.[6]

Protocol 2: Iodine-Catalyzed Synthesis

This method often proceeds under milder conditions.

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Iodine (I₂) (e.g., 10 mol%)[1]

  • Procedure:

    • In a flask, mix the 1,4-diketone and the primary amine.[1]

    • Add a catalytic amount of iodine.[1]

    • Stir the mixture at a moderate temperature (e.g., 60°C).[1]

    • Monitor the reaction by TLC. These reactions are often complete within a short period (e.g., 5-10 minutes).[1]

    • Upon completion, dissolve the mixture in an organic solvent such as ethyl acetate.[1]

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography if necessary.[1]

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Appropriate solvent for microwave synthesis

  • Procedure:

    • In a microwave vial, combine the 1,4-diketone, primary amine, and solvent.[6]

    • Seal the vial and place it in the microwave reactor.[6]

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[6]

    • After the reaction is complete, cool the vial to room temperature.[6]

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[6]

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[6]

References

Technical Support Center: Recrystallization of Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. It offers practical advice and detailed methodologies for the purification of these compounds via recrystallization.

Frequently Asked Questions (FAQs)

Q1: My pyrrole-containing compound is a dark, tarry material. Can I still purify it by recrystallization?

A1: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself, which can be caused by high temperatures or acidic conditions.[1] While recrystallization might be challenging, it is not impossible. It is advisable to first attempt a preliminary purification by column chromatography to remove a significant portion of the tar. Following that, recrystallization can be attempted. If the material is still difficult to purify, consider lowering the reaction temperature or using a milder catalyst in your synthesis to prevent polymerization.[1]

Q2: How do I choose the right solvent for recrystallizing my pyrrole derivative?

A2: The principle of "like dissolves like" is a good starting point.[2] Pyrrole itself is sparingly soluble in water but dissolves in organic solvents like ethanol, ether, and benzene.[3][4] For substituted pyrroles, the polarity of the substituents will greatly influence the choice of solvent. Generally, you are looking for a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature.[5] It is recommended to perform small-scale solubility tests with a range of solvents to find the ideal one.[2]

Q3: What are some common solvent systems for recrystallizing pyrrole-containing compounds?

A3: The choice of solvent is highly dependent on the specific structure of your compound. However, some commonly used solvent systems for heterocyclic compounds include:

  • Single Solvents: Ethanol, methanol, ethyl acetate, acetone, acetonitrile, and toluene.[6]

  • Mixed Solvents (Solvent/Anti-solvent): Hexane/ethyl acetate, methanol/water, acetone/water, and dichloromethane/hexane.[7]

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[6] To remedy this, you can try the following:

  • Add a small amount of a "good" solvent (one in which your compound is highly soluble) to the hot mixture to reduce the saturation.

  • Cool the solution more slowly to allow more time for crystal nucleation.

  • Use a larger volume of solvent.

  • Try a different solvent or solvent system with a lower boiling point.

Q5: My pyrrole compound is colored. How can I remove the color during recrystallization?

A5: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities.[8] However, be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of pyrrole-containing compounds.

Issue Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent - Incorrect solvent choice.- Insufficient solvent volume.- Test the solubility of your compound in a variety of solvents to find a suitable one.- Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Cool the solution in an ice bath.- If all else fails, remove the solvent and try a different recrystallization solvent.
Low yield of recovered crystals - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Excessive washing of the crystals.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are discolored - Presence of colored impurities.- Decomposition of the compound at high temperatures.- Add a small amount of activated charcoal to the hot solution before filtration.- Avoid prolonged heating of the solution.
"Oiling out" - The melting point of the compound is below the boiling point of the solvent.- The solution is too concentrated.- Add more solvent to the hot solution.- Use a solvent with a lower boiling point.- Cool the solution very slowly.

Data Presentation

Due to the vast structural diversity of pyrrole-containing compounds, providing exhaustive quantitative solubility data is challenging. The following table summarizes qualitative solubility information and suggests suitable solvent systems for different classes of pyrrole derivatives based on their polarity.

Compound Class General Polarity Good Solvents (for dissolving) Poor Solvents (for crystallization/anti-solvents) Typical Recrystallization Systems
Simple Pyrroles (e.g., Pyrrole, N-methylpyrrole) Low to MediumEthanol, Diethyl ether, Chloroform, Benzene[3]Water, HexaneEthanol/Water, Hexane/Ethyl Acetate
Acylpyrroles (e.g., 2-Acetylpyrrole) MediumEthanol, Acetone, Ethyl Acetate[2]Hexane, WaterEthanol/Water, Hexane/Ethyl Acetate
Pyrrole Carboxylic Acids & Esters Medium to HighMethanol, Ethanol, Ethyl AcetateWater, HexaneMethanol/Water, Ethyl Acetate/Hexane
N-Aryl Pyrroles Low to MediumDichloromethane, Chloroform, TolueneHexane, MethanolDichloromethane/Hexane, Toluene/Methanol
Porphyrins Generally Low (can be modified)Chloroform, Dichloromethane, PyridineMethanol, Hexane, AcetonitrileChloroform/Methanol, Dichloromethane/Hexane[9]
BODIPY Dyes Varies with substitutionDichloromethane, Chloroform, THF, DMF, DMSO[10]Hexane, Methanol, WaterDichloromethane/Hexane, THF/Water

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

This protocol outlines the basic steps for recrystallizing a pyrrole-containing compound from a single solvent.

  • Solvent Selection: In a small test tube, add a small amount of your crude pyrrole compound (approx. 20-30 mg). Add a few drops of a chosen solvent and observe the solubility at room temperature. If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[11]

  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize your yield.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.

Protocol 2: Recrystallization of Tetraphenylporphyrin (TPP)

This protocol provides a specific example of purifying a complex pyrrole-containing macrocycle. A typical recrystallization involves dissolving the crude TPP in a good solvent and then inducing crystallization by adding a poor solvent.

  • Dissolution: Dissolve the crude tetraphenylporphyrin in a minimal amount of a good solvent such as chloroform or dichloromethane.

  • Inducing Crystallization: Slowly add a poor solvent, such as methanol or hexane, to the solution until it becomes slightly cloudy.[9]

  • Heating and Cooling: Gently heat the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.

  • Isolation: The purified TPP crystals will precipitate out of the solution and can be collected by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the poor solvent (methanol or hexane) and dry them thoroughly. A reported yield for a similar porphyrin synthesis and purification is in the range of 10-40%.[12]

Visualizations

Experimental_Workflow General Recrystallization Workflow start Start with Crude Pyrrole Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Color Removal) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool insoluble_impurities Insoluble Impurities (Discarded) hot_filter->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash soluble_impurities Soluble Impurities in Mother Liquor (Discarded) vac_filter->soluble_impurities dry Dry Crystals wash->dry end Pure Pyrrole Compound dry->end

Caption: A general experimental workflow for the recrystallization of pyrrole-containing compounds.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Compound 'Oiled Out'? start->oiling_out low_yield Low Yield? start->low_yield discolored Crystals Discolored? start->discolored too_much_solvent Too much solvent used? no_crystals->too_much_solvent high_concentration Solution too concentrated? oiling_out->high_concentration premature_crystallization Premature crystallization during filtration? low_yield->premature_crystallization colored_impurities Colored impurities present? discolored->colored_impurities evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No induce Induce crystallization: - Scratch flask - Add seed crystal supersaturated->induce Yes wrong_solvent Incorrect solvent? supersaturated->wrong_solvent No retry_solvent Select a new solvent wrong_solvent->retry_solvent Yes add_solvent Add more solvent and re-cool slowly high_concentration->add_solvent Yes high_bp Solvent boiling point too high? high_concentration->high_bp No lower_bp_solvent Use a lower boiling point solvent high_bp->lower_bp_solvent Yes preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel Yes high_solubility High solubility in cold solvent? premature_crystallization->high_solubility No thorough_cooling Ensure thorough cooling in ice bath high_solubility->thorough_cooling Yes use_charcoal Use activated charcoal during recrystallization colored_impurities->use_charcoal Yes decomposition Compound decomposition? colored_impurities->decomposition No avoid_prolonged_heating Avoid prolonged heating decomposition->avoid_prolonged_heating Yes

Caption: A logical workflow for troubleshooting common issues in recrystallization.

References

Technical Support Center: Chromatographic Separation of Isomers from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of isomers related to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers encountered in reactions involving this compound?

The primary isomers of this compound are its keto-enol tautomers. As a β-ketonitrile, the compound can exist in equilibrium between the ketone form and two possible enol forms (E/Z isomers). The presence and stability of these tautomers are influenced by factors like solvent polarity and pH.[1][2] Additionally, depending on the synthetic route, positional isomers or reaction byproducts with similar structures may be present.

Q2: Why is the separation of these isomers challenging?

Separating tautomers and other closely related isomers is difficult due to their subtle differences in physicochemical properties.[3] Keto-enol tautomers can interconvert, which can lead to broadened or distorted peaks during chromatography. Positional isomers have identical molecular weights and often similar polarities, requiring highly selective chromatographic conditions to resolve.[4]

Q3: What initial chromatographic technique is recommended?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely applicable starting point for separating polar and non-polar compounds. A C18 column is a common initial choice for screening and method development.[5] For potentially chiral separations, specialized chiral stationary phases would be necessary.[6]

Isomer Visualization: Keto-Enol Tautomerism

The primary isomeric challenge with this compound is keto-enol tautomerism. The equilibrium between these forms is crucial to understand during separation.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomers Keto 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanenitrile (Keto Form) Enol_Z Z-Enol Keto->Enol_Z Equilibrium Enol_Z->Keto Enol_E E-Enol Enol_Z->Enol_E Equilibrium Enol_E->Enol_Z

Caption: Keto-enol tautomerism of the target compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Complete Co-elution or Poor Resolution of Isomers

Q: My isomer peaks are not separating at all (co-eluting). What steps should I take?

A: Co-elution is a common problem when separating structurally similar isomers.[5] A systematic optimization of your HPLC method is necessary to improve selectivity (α).

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is often the most effective first step.[3]

    • Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For RP-HPLC, decreasing the organic modifier percentage increases retention time, which may improve separation.[3]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide separation, try the other.[5]

    • Adjust pH: For compounds with ionizable groups, slight changes in mobile phase pH can significantly impact retention and selectivity.[5][7]

    • Modify Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature sometimes improves the separation of isomers.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[5]

    • For positional isomers, consider a Phenyl-Hexyl or a column with a different chemistry like Biphenyl.[4]

    • For geometric (E/Z) isomers, columns providing shape-based selectivity, such as a Cholesterol-bonded phase, can be effective.[4]

  • Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the resolution of closely eluting peaks.[3]

G start Problem: Peak Co-elution step1 Adjust Mobile Phase (Organic:Aqueous Ratio) start->step1 step2 Switch Organic Modifier (ACN vs. MeOH) step1->step2 No Improvement end Resolution Achieved step1->end Success step3 Adjust pH of Mobile Phase step2->step3 No Improvement step2->end Success step4 Change Column Temperature step3->step4 No Improvement step3->end Success step5 Select Different Stationary Phase step4->step5 No Improvement step4->end Success step5->end Success

Caption: Troubleshooting workflow for peak co-elution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing, leading to poor quantification. What is the cause and solution?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual acidic silanol groups on silica-based columns.[8] This can be a problem when purifying polar compounds like pyrrole derivatives.[8]

Troubleshooting Steps:

  • Add a Basic Modifier: To mask the acidic silanol sites, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (0.1-1%) to your mobile phase.[8]

  • Adjust Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase can improve peak shape.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants from previous injections.[3]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing or fronting. Reduce the injection volume or dilute the sample.[3]

Issue 3: Shifting or Unstable Retention Times

Q: Why are my retention times fluctuating between runs?

A: Unstable retention times compromise peak identification and indicate a problem with the method's robustness or the HPLC system itself.[5]

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. This is especially critical for gradient methods.[3]

  • Use a Column Oven: Changes in ambient temperature can affect retention times. A thermostatted column compartment ensures a stable temperature.[3]

  • Check for Pump Issues: Leaks or faulty check valves in the HPLC pump can cause an inconsistent flow rate and lead to retention time shifts. Regular pump maintenance is crucial.[3]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently. If using a mixture of solvents, the evaporation of the more volatile component can alter the composition and affect retention times.[9] Using pre-mixed solvents can help.[10]

Data Presentation: Method Development Parameters

The following tables provide typical starting parameters for method development and summarize the expected effect of adjustments.

Table 1: Typical Starting Conditions for RP-HPLC Method Development

ParameterTypical Starting ConditionPurpose
Stationary Phase C18, 250 x 4.6 mm, 5 µmGeneral purpose, good for initial screening.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)Provides good peak shape for many compounds.
Gradient 10% to 90% B over 20 minutesScouting gradient to determine the elution range.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible conditions.
Detection UV at 254 nm and 280 nmGeneral wavelengths for aromatic/conjugated systems.
Injection Volume 5-10 µLA small volume to prevent column overload.

Table 2: Effect of Parameter Adjustments on Separation

Parameter AdjustedChangeExpected Effect on ResolutionPotential Side Effect
% Organic Solvent DecreaseIncrease (for closely eluting peaks)Longer run times, broader peaks.
Flow Rate DecreaseIncrease Longer run times, increased diffusion.[3]
Temperature Increase or DecreaseVariable , can increase or decrease selectivity.Changes in viscosity and backpressure.
Mobile Phase pH AdjustSignificant Change for ionizable compounds.[5]May affect analyte stability or column life.
Column Particle Size Decrease (e.g., 5µm to <2µm)Significant Increase Requires UHPLC system due to high backpressure.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh approximately 1-2 mg of the crude reaction mixture.

  • Dissolution: Dissolve the sample in 1.0 mL of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of acetonitrile and water). Use HPLC-grade solvents.[5]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[5]

  • Dilution: If necessary, dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulate matter.[5][10] This prevents clogging of the HPLC system.

Protocol 2: HPLC Method Development Workflow

  • Initial Column and Mobile Phase Selection: For separating potential keto-enol or positional isomers, begin with a standard C18 column. Choose a mobile phase system such as acetonitrile/water or methanol/water, often with an acid modifier like 0.1% formic acid to improve peak shape.[5]

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution time and complexity of the sample mixture.[5]

  • Optimization of Selectivity (α):

    • Based on the scouting run, develop a shallower gradient or an isocratic method around the elution area of the target isomers.

    • Systematically vary the mobile phase composition (organic modifier type, pH, additives) to maximize the separation between the isomer peaks.[5]

  • Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the main peaks. This ensures the peaks are well-retained but elute in a reasonable time.[5]

  • Method Validation: Once the desired separation is achieved, validate the method for parameters like specificity, linearity, accuracy, and precision according to established guidelines.[5]

G start Start: Crude Reaction Mixture prep Protocol 1: Sample Preparation (Dissolve & Filter) start->prep scout Protocol 2 (Step 2): Scouting Gradient Run (e.g., C18 column) prep->scout eval1 Evaluate Chromatogram: Are isomers present? scout->eval1 optim Protocol 2 (Step 3-4): Optimize Method (Mobile Phase, Temp, etc.) eval1->optim Yes no_iso Single Peak or Impurity Profile eval1->no_iso No eval2 Evaluate Resolution: Is separation adequate? optim->eval2 eval2->optim No, Re-optimize end End: Quantified Isomer Separation eval2->end Yes

Caption: Experimental workflow for isomer separation.

References

Validation & Comparative

A Comparative Guide to Novel Heterocyclic Compounds Derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel heterocyclic compounds synthesized from the versatile building block, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This precursor is highly valued in medicinal chemistry for its ability to serve as a scaffold for a diverse range of bioactive molecules. This document focuses on two prominent classes of derivatives: pyrazole-based compounds and fused pyrrolo[2,3-d]pyrimidine systems. We present a comparative summary of their synthesis, spectral characteristics, and biological activities, supported by experimental data from various studies.

I. Comparative Synthesis and Physicochemical Properties

The reactivity of the active methylene group in this compound allows for its use in various condensation and cycloaddition reactions to form complex heterocyclic structures. Below is a comparison of the synthesis and properties of two major classes of derivatives: 5-amino-1H-pyrazoles and tetrahydropyrido[2,3-d]pyrimidines.

ParameterCompound Class A: 5-amino-1H-pyrazole Derivatives Compound Class B: Tetrahydropyrido[2,3-d]pyrimidine Derivatives
General Synthetic Route 1,3-dipolar cycloaddition with nitrileimines under mild, base-catalyzed conditions.One-pot multicomponent condensation with an aldehyde and a 6-aminopyrimidine derivative (e.g., 6-aminouracil).
Typical Reaction Conditions Base catalyst (e.g., triethylamine), room temperature.Often requires heating; can be performed under solvent-free conditions or in a solvent like ethanol.
Representative Yields Generally high, often exceeding 85%.Variable, but good to excellent yields have been reported.
Melting Point Range Varies with substitution, e.g., 190-192 °C for a 1,3-diphenyl derivative.[1]Often high, with many derivatives melting above 300 °C.[2][3]

II. Spectroscopic Data Comparison

The structural identity of the synthesized compounds is typically confirmed using various spectroscopic techniques. Below is a summary of characteristic spectral data for representative compounds from each class.

Spectral DataCompound A: 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Compound B: 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
IR (KBr, cm⁻¹) 3447, 3346, 3313 (NH₂), 2206 (CN), 1632 (C=N), 1600 (C=C).[1]3404, 3328 (NH₂), 3188, 3150 (NH), 2219 (CN), 1700, 1645 (C=O).[3]
¹H NMR (DMSO-d₆, δ ppm) 7.62-7.28 (m, aromatic H), 7.11 (d, aromatic H), 6.91 (d, aromatic H). (Note: Data from CDCl₃).[1]10.73 (s, 1H, NH), 10.59 (s, 1H, NH), 7.57 (br s, 2H, NH₂), 7.19 (m, 2H, Ar-H), 6.94 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃).[3]
¹³C NMR (DMSO-d₆, δ ppm) 153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.4, 129.3, 129.0, 128.8, 128.3, 127.2, 120.3, 112.8. (Note: Data from CDCl₃).[1]160.8, 160.0, 159.3, 158.8, 155.5, 150.1, 129.2, 128.6, 115.7, 112.9, 98.3, 88.8, 55.0.[3]

III. Biological Activity: A Comparative Overview

Derivatives of this compound often exhibit a range of biological activities, with anticancer and antimicrobial properties being the most frequently investigated.

Anticancer Activity

Pyrazole-containing compounds have shown significant potential as anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference Compound
Pyrazole-benzoxazine hybrids MCF7 (Breast)2.82 - 6.28Etoposide
A549 (Lung)2.82 - 6.28Etoposide
HeLa (Cervical)2.82 - 6.28Etoposide
PC3 (Prostate)2.82 - 6.28Etoposide
Pyrazolo[4,3-c]pyridines HCT116 (Colon)~2.9 (µg/mL)Doxorubicin

Note: The IC₅₀ values presented are for structurally related pyrazole derivatives and serve as an illustration of the potential anticancer activity of this class of compounds.

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as a promising class of antimicrobial agents. Their activity is typically reported as the minimum inhibitory concentration (MIC) required to inhibit the growth of a particular microorganism.

Compound ClassMicroorganismMIC (µg/mL)
Pyrrolo[2,3-d]pyrimidine-triazole hybrids Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
Halogenated Pyrrolopyrimidines Staphylococcus aureus8 - 16
Pyrrolo[2,3-d]pyrimidine derivatives Mycobacterium tuberculosis0.03

Note: The MIC values are for various pyrrolo[2,3-d]pyrimidine derivatives and highlight the antimicrobial potential of this scaffold.

IV. Experimental Protocols

General Procedure for the Synthesis of 5-amino-1H-pyrazole Derivatives

A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) is prepared in a round-bottom flask. A catalytic amount of a suitable catalyst (e.g., 0.05 g of a modified layered double hydroxide catalyst) is added.[1][4] The mixture is stirred at a specified temperature (e.g., 55 °C) for the required duration (typically 15-30 minutes).[1][4] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and hot ethanol or chloroform is added to dissolve the product and separate the catalyst by filtration or centrifugation.[4] The solvent is then evaporated from the filtrate, and the resulting solid product is purified by recrystallization from ethanol to yield the desired 5-amino-1H-pyrazole derivative.[4]

General Procedure for the Synthesis of Tetrahydropyrido[2,3-d]pyrimidine Derivatives

In a one-pot synthesis, an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol) are combined in a reaction vessel. A catalytic amount of an acid catalyst (e.g., sulfonic acid functionalized SBA-15) or a mild base (e.g., diammonium hydrogen phosphate) is added. The reaction can be carried out under solvent-free conditions with heating or in a suitable solvent such as aqueous ethanol. The mixture is refluxed or irradiated with microwaves for a specified time. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water and ethanol, and then dried to afford the crude product. Further purification can be achieved by recrystallization from an appropriate solvent like DMF.[3][5]

V. Visualized Workflows and Pathways

Synthetic Workflow for Heterocyclic Derivatives

G start This compound reagents_a Aldehyde + Phenylhydrazine + Malononitrile reagents_b Aldehyde + 6-Aminouracil + Malononitrile process_a Three-Component Reaction reagents_a->process_a process_b Domino Knoevenagel-Michael Cyclization reagents_b->process_b product_a 5-amino-1H-pyrazole Derivatives process_a->product_a product_b Tetrahydropyrido[2,3-d]pyrimidine Derivatives process_b->product_b

Caption: General synthetic pathways for pyrazole and pyrido[2,3-d]pyrimidine derivatives.

Conceptual Signaling Pathway Inhibition

G receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase_cascade Kinase Cascade (e.g., PI3K/Akt, MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factors (e.g., NF-κB, STAT3) kinase_cascade->transcription_factor cell_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cell_response inhibitor Novel Pyrazole/ Pyrrolopyrimidine Derivative inhibitor->kinase_cascade Inhibition

Caption: Potential mechanism of anticancer action via kinase pathway inhibition.

References

Spectroscopic Analysis of Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. A thorough understanding of the structural features of these derivatives is paramount for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and characterization of these molecules. This guide provides a comparative analysis of the NMR spectroscopic data for various pyrazolo[3,4-b]pyridine derivatives, supported by experimental data from the literature.

The Influence of Substituents on NMR Spectra

The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyrazolo[3,4-b]pyridine derivatives are highly sensitive to the nature and position of substituents on the bicyclic ring system. These shifts provide valuable insights into the electronic environment of the nuclei and can aid in the unambiguous assignment of structures.[1] Systematic studies of substituent effects on chemical shifts are crucial for predicting the spectra of new derivatives and for confirming their synthesis.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ, ppm) for a selection of substituted 1H-pyrazolo[3,4-b]pyridine derivatives. The data illustrates the impact of different substituents at various positions on the proton resonances of the core structure.

Compound/SubstituentH-3 (s)H-4 (d)H-5 (t)H-6 (d)Other Signals (ppm)Reference
Unsubstituted 8.01-8.068.55 (dd)7.13 (dd)~8.0-[2]
1-Methyl ----N-CH₃: precise shifts related to Hammett constant of 3-substituent[3]
4-CH₃, 6-CH₃ 7.03 (s, H-5)---4-CH₃: 2.44 (s), 6-CH₃: 2.82 (s)[4]
3-(4-chlorophenyl), 4-CH₃, 6-(trifluoromethyl) ----Aryl protons: multiplet at 7.48-7.54[4]
1-Phenyl, 4-(4-(N,N-dimethylamino)phenyl) 7.26 (s)-8.48 (s, H-5)-Phenyl and dimethylamino phenyl signals[5]
1-Phenyl, 4-(9-anthryl) 7.28 (s)-8.39 (s, H-5)-Anthryl signals[5]
1-Phenyl, 4-(1-pyrenyl) 7.36 (s)-7.89 (s, H-5)-Pyrenyl signals[5]
3-Amino derivatives ----The 3-amino group behaves as a typical aromatic amine[3]

Comparative ¹³C NMR Data

The ¹³C NMR chemical shifts are particularly useful for determining the substitution pattern and for identifying the carbon skeleton of the pyrazolo[3,4-b]pyridine derivatives. The table below presents a comparison of ¹³C NMR data for selected compounds.

Compound/SubstituentC-3C-3aC-4C-5C-6C-7aOther Signals (ppm)Reference
General Range ~130-155~115-125~110-140~115-130~140-155~145-160-General Observation
1-(2-chlorophenyl)-3-methyl-5-(7-chloro-3,3-dimethyl-3H-indol-2-yl) -116.0-122.8-162.3CH₃: 12.8, 24.8; Indole carbons[6]
1-(3-chlorophenyl)-3-methyl-5-(7-chloro-3,3-dimethyl-3H-indol-2-yl) ------CH₃: 12.6, 24.7; Indole carbons[6]
3-amine derivatives 152.11105.89148.31126.89136.19147.88-[7]
N-1 vs N-2 substitution Differentiable by ¹³C NMR------[2]

Experimental Protocols

A standardized protocol for the spectroscopic analysis of pyrazolo[3,4-b]pyridine derivatives is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazolo[3,4-b]pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

    • Spectral Width: Typically -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required depending on the sample concentration.

    • Spectral Width: Typically 0 to 200 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of synthesized pyrazolo[3,4-b]pyridine derivatives.

Spectroscopic Analysis Workflow Workflow for Spectroscopic Analysis of Pyrazolo[3,4-b]pyridine Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation for NMR purification->sample_prep Purified Compound nmr_1h 1H NMR Acquisition sample_prep->nmr_1h nmr_13c 13C NMR Acquisition sample_prep->nmr_13c processing Data Processing (FT, Phasing, Baseline Correction) nmr_1h->processing nmr_13c->processing interpretation Spectral Interpretation & Structure Elucidation processing->interpretation comparison Comparison with Literature/Predicted Data interpretation->comparison final_report Publication/Report comparison->final_report Final Characterization

Caption: A flowchart outlining the key steps from synthesis to final structural characterization of pyrazolo[3,4-b]pyridine derivatives using NMR spectroscopy.

Logical Relationship of Spectroscopic Data

The interpretation of NMR spectra is a logical process that involves integrating information from different types of experiments to arrive at a conclusive structure.

NMR Data Interpretation Logic Logical Flow of NMR Data Interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) cluster_interpretation Structural Elucidation h1_shifts 1H Chemical Shifts (δ) - Electronic Environment fragment_assembly Fragment Assembly h1_shifts->fragment_assembly h1_integrals 1H Integration - Proton Count h1_integrals->fragment_assembly h1_coupling 1H-1H Coupling (J) - Connectivity h1_coupling->fragment_assembly c13_shifts 13C Chemical Shifts (δ) - Carbon Skeleton c13_shifts->fragment_assembly cosy COSY - H-H Correlations cosy->fragment_assembly hsqc HSQC/HMQC - C-H Correlations (1-bond) hsqc->fragment_assembly hmbc HMBC - C-H Correlations (2-3 bonds) hmbc->fragment_assembly structure_proposal Proposed Structure fragment_assembly->structure_proposal structure_verification Structure Verification structure_proposal->structure_verification Consistency Check final_structure Final Structure structure_verification->final_structure

Caption: A diagram illustrating the logical progression from raw NMR data to the final elucidated chemical structure.

References

A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Beyond 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the efficient synthesis of novel heterocyclic compounds. This guide provides a comparative analysis of alternative reagents to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a versatile precursor for various heterocyclic systems. By examining experimental data, this report offers insights into the performance of analogous β-ketonitriles in the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and 2-aminothiophenes.

The core chemical scaffold of β-ketonitriles, characterized by a reactive methylene group flanked by a ketone and a nitrile, serves as a powerful tool for the construction of a diverse array of heterocyclic rings. While this compound is a valuable reagent, a range of other β-aroyl- and heteroaroyl-propanenitriles offer viable and sometimes advantageous alternatives. The choice of the aromatic or heteroaromatic substituent can significantly influence reaction yields, reaction times, and the physicochemical properties of the final products.

Comparative Performance in Heterocyclic Synthesis

The utility of various β-ketonitriles as precursors for heterocyclic compounds is demonstrated in the following examples. The data presented highlights the impact of the substituent on the ketone functionality on the efficiency of the cyclization reactions.

Synthesis of Pyrazolo[3,4-b]pyridines

A one-pot, three-component reaction between 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, and various para-substituted benzoylacetonitriles demonstrates the influence of the aryl substituent on the yield of the corresponding pyrazolo[3,4-b]pyridines. The reaction proceeds via a multicomponent pathway, likely involving initial condensation followed by cyclization and aromatization.

Table 1: Comparison of Yields for the Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Reagent (β-Ketonitrile)R-Group on Phenyl RingYield (%)[1]
3-oxo-3-phenylpropanenitrileH85
3-(4-methylphenyl)-3-oxopropanenitrileCH₃82
3-(4-methoxyphenyl)-3-oxopropanenitrileOCH₃88
3-(4-chlorophenyl)-3-oxopropanenitrileCl90
3-(4-fluorophenyl)-3-oxopropanenitrileF92
3-(4-bromophenyl)-3-oxopropanenitrileBr91

Note: While direct comparative data for this compound in this specific reaction was not found in the reviewed literature, the data above provides a benchmark for the performance of various aryl-substituted analogs.

G cluster_workflow General Workflow: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines reagents 5-Aminopyrazole + Aldehyde + β-Ketonitrile intermediate Intermediate Adduct reagents->intermediate Condensation cyclization Cyclization & Aromatization intermediate->cyclization product Pyrazolo[3,4-b]pyridine cyclization->product

Figure 1: General workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of 5-aminopyrazoles with β-ketonitriles. This reaction provides a versatile route to a class of compounds with significant biological activity. While a direct comparative study with varied β-ketonitriles was not available, a high-yielding protocol for a representative example is provided below.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (such as a β-ketonitrile), and elemental sulfur in the presence of a base. This reaction is highly versatile, and a wide range of β-ketonitriles can be employed.

Although a direct comparative table of yields for various β-ketonitriles in the Gewald reaction was not found, the literature suggests that the reaction is broadly applicable to β-ketonitriles bearing both electron-donating and electron-withdrawing groups on the aromatic ring.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 6-Aryl-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), 4-anisaldehyde (1 mmol), and the respective para-substituted 3-oxo-3-phenylpropanenitrile (1 mmol) in glacial acetic acid (10 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the pure product.[1]

Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines

Step 1: Synthesis of β-Enaminones A mixture of the appropriate methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) is subjected to microwave irradiation at 160 °C for 15 minutes. The resulting β-enaminone is used in the next step without further purification.

Step 2: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines An equimolar mixture of the β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol) is heated under microwave irradiation at 180 °C for a specified time. For coumarin-containing derivatives, the reaction is carried out under reflux in acetic acid for 3 hours. The product is then isolated and purified.

G cluster_pathway Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines ketone Methyl Ketone enaminone β-Enaminone ketone->enaminone Microwave 160 °C, 15 min dmf_dma DMF-DMA dmf_dma->enaminone pyrimidine 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine enaminone->pyrimidine Microwave 180 °C or Reflux in Acetic Acid aminopyrazole 3-Methyl-1H-pyrazol-5-amine aminopyrazole->pyrimidine

Figure 2: Synthetic pathway for 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines.
General Procedure for the Gewald Synthesis of 2-Aminothiophenes

To a stirred solution of the β-ketonitrile (10 mmol) and elemental sulfur (10 mmol) in ethanol (30 mL), a catalytic amount of a base such as morpholine or triethylamine is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to give the corresponding 2-aminothiophene.

Conclusion

This guide highlights that a variety of β-aroyl- and heteroaroyl-propanenitriles serve as effective alternatives to this compound for the synthesis of diverse heterocyclic systems. The choice of the substituent on the keto-bearing ring can significantly impact the reaction yield, with electron-withdrawing groups on a phenyl ring generally leading to higher yields in the synthesis of pyrazolo[3,4-b]pyridines. While direct comparative data for the pyrrole-containing reagent is limited in the reviewed literature, the provided protocols and data for analogous compounds offer a valuable resource for researchers in selecting the optimal building blocks for their synthetic targets. Further comparative studies are warranted to fully elucidate the performance of heteroaroylacetonitriles in a broader range of heterocyclic syntheses.

References

Biological activity screening of compounds derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from pyrrole precursors, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. The data presented is a synthesis of findings from multiple studies on diverse pyrrole derivatives, offering insights into their potential as therapeutic agents. While not exclusively derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, the compounds discussed share structural similarities, providing a valuable reference for researchers in the field.

Anticancer Activity

Pyrrole-containing compounds have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Pyrrole Derivatives

Compound ClassDerivative/CompoundTarget Cell LineAssayActivity (IC50/GI50 in µM)Reference
Pyrazole-Pyrrole Hybrids L2CFPAC-1 (Pancreatic)MTT61.7 ± 4.9[1]
4aK562 (Leukemia)MTT0.26[2]
4aA549 (Lung)MTT0.19[2]
5bK562 (Leukemia)MTT0.021[3]
5bA549 (Lung)MTT0.69[3]
5bMCF-7 (Breast)MTT1.7[3]
5eK562, A549, MCF-7MTTPotent activity[3]
Benzoxazine-Pyrazole Hybrids 22MCF-7, A549, HeLa, PC3In vitro antiproliferative2.82 - 6.28[4]
23MCF-7, A549, HeLa, PC3In vitro antiproliferative2.82 - 6.28[4]
Pyrrole-Based Chalcones 1A549 (Lung)MTTMore effective than cisplatin[5]
3HepG2 (Liver)MTTMore selective than cisplatin[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration inhibiting 50% of cell growth) is determined.[3]

Signaling Pathway: EGFR/VEGFR Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR VEGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation leads to Angiogenesis Angiogenesis Transcription->Angiogenesis leads to EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Pyrrole_Derivative Pyrazole Derivative Pyrrole_Derivative->EGFR inhibits Pyrrole_Derivative->VEGFR inhibits

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrazole derivatives.

Anti-inflammatory Activity

Pyrrole and pyrimidine derivatives have been investigated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity

Compound ClassDerivative/CompoundAssayActivityReference
Pyridopyrimidine Derivatives IIIf, IIIg, IIIhCarrageenan-induced rat paw edemaSuperior to celecoxib[6]
IIId, IIIf, IIIg, IIIiCOX-2 InhibitionIC50 = 0.67 - 1.02 µM[6]
Pyrimidine Derivatives 2a, 2b, 2c, 2d, 3a, 3b, 3c, 3d, 7a, 7bCarrageenan-induced rat paw edema61-86% inhibition[7]
3cCarrageenan-induced rat paw edema86% inhibition[7]
Pyrrolo[2,3-d]pyrimidine Derivatives 2b, 7b, 7d, 9bCarrageenan-induced rat paw edemaSignificant activity[8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: Test compounds or a reference drug (e.g., ibuprofen, celecoxib) are administered to the animals.

  • Induction of Inflammation: A sub-plantar injection of carrageenan is given into the rat's hind paw to induce localized edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of a control group.[6][7]

Experimental Workflow: Anti-inflammatory Screening

Anti_Inflammatory_Screening Start Start: Synthesized Pyrrole Derivatives InVivo_Screening In Vivo Screening: Carrageenan-Induced Paw Edema Start->InVivo_Screening Active_Compounds Identification of Active Compounds InVivo_Screening->Active_Compounds COX_Inhibition_Assay In Vitro Assay: COX-1/COX-2 Inhibition Structure_Activity Structure-Activity Relationship (SAR) Studies COX_Inhibition_Assay->Structure_Activity Active_Compounds->COX_Inhibition_Assay Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization End End: Potential Anti- inflammatory Drug Candidate Lead_Optimization->End

Caption: Workflow for the screening of anti-inflammatory compounds.

Antimicrobial Activity

Heterocyclic compounds derived from pyrrole precursors have shown promise in combating various pathogenic microbes.

Table 3: Comparative Antimicrobial Activity

Compound ClassDerivative/CompoundTarget OrganismActivity (MIC in µg/mL)Reference
Pyrrole-Based Chalcones 7Candida kruseiHigher than ketoconazole[5]
9Candida kruseiHigher than ketoconazole[5]
Substituted Pyrimidines/Thiazoles BM-5, BM-6, BM-7Various bacteria and fungiActive at 50 & 100 µg/mL[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Visual Assessment: The wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound at which no growth is observed.[9]

Logical Relationship: Antimicrobial Drug Discovery Funnel

Antimicrobial_Discovery Library Library of Pyrrole Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion) Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (MIC Determination) Hit_Compounds->Secondary_Screening Lead_Compounds Lead Compounds Secondary_Screening->Lead_Compounds Toxicity_Assays In Vitro Toxicity and Selectivity Assays Lead_Compounds->Toxicity_Assays Optimized_Leads Optimized Leads Toxicity_Assays->Optimized_Leads InVivo_Studies In Vivo Efficacy and Safety Studies Optimized_Leads->InVivo_Studies Candidate Drug Candidate InVivo_Studies->Candidate

Caption: A typical drug discovery funnel for antimicrobial agents.

References

A Comparative Guide to the In Vitro Antimicrobial Properties of Synthesized Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrole, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This guide provides a comparative analysis of the in vitro antimicrobial properties of various synthesized pyrrole derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of synthesized pyrrole derivatives is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative pyrrole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.

Pyrrole Derivative ClassCompound ExampleTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyrrole-based Chalcones Compound 7Candida albicans50Ketoconazole50[1]
Compound 9Candida krusei25Ketoconazole-
Compound 2Enterococcus faecalis100Chloramphenicol100[1]
Compound 10Enterococcus faecalis100Chloramphenicol100[1]
Fused Pyrroles (Pyrimidines & Triazines) Compound 2aStaphylococcus aureus30Ciprofloxacin45[2]
Bacillus subtilis33Ciprofloxacin40[2]
Compound 3cStaphylococcus aureus30Ciprofloxacin45[2]
Bacillus subtilis31Ciprofloxacin40[2]
Compound 4dStaphylococcus aureus35Ciprofloxacin45[2]
Bacillus subtilis33Ciprofloxacin40[2]
Compound 5cGram-negative bacteria---
Compound 5aAspergillus fumigatus---
Pyrrolyl Benzamides N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5Ciprofloxacin2[3][4]
Escherichia coli3.12 - 12.5Ciprofloxacin2[3][4]
N-Arylpyrroles Compound VbMethicillin-resistant S. aureus (MRSA)4Levofloxacin8[5][6]
Compound VcMethicillin-resistant S. aureus (MRSA)4Levofloxacin8[5][6]
Compound VeMethicillin-resistant S. aureus (MRSA)4Levofloxacin8[5][6]
Compound VcE. coli, K. pneumoniae, A. baumannii---
Compound VcMycobacterium phlei8--
1,2,3,4-Tetrasubstituted Pyrroles Compound 4Staphylococcus aureusZone of Inhibition: 30 mmTetracyclineZone of Inhibition: 23 mm[7]
Bacillus cereusZone of Inhibition: 19 mmTetracycline-[7]
Compound 11Staphylococcus aureusZone of Inhibition: 24 mmTetracyclineZone of Inhibition: 23 mm[7]
Compound 12Staphylococcus aureus-Tetracycline-

Note: "-" indicates that the specific data was not provided in the cited sources. The activity of 1,2,3,4-tetrasubstituted pyrroles was reported as zone of inhibition in millimeters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[2][5][8][9][10]

a. Preparation of Bacterial Inoculum:

  • From a pure overnight culture on a non-selective agar plate (e.g., Blood Agar), select several isolated colonies.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

b. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the synthesized pyrrole derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Further dilute the standardized bacterial inoculum in CAMHB.

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, examine the wells for visible turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Agar Disk Diffusion Method (Kirby-Bauer Method)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobials.[1][11][12]

a. Preparation of Inoculum and Agar Plates:

  • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described for the broth microdilution method.

  • Use Mueller-Hinton agar (MHA) plates with a uniform thickness of 4 mm.

  • Inoculate the entire surface of the MHA plate evenly with a sterile cotton swab dipped into the standardized bacterial suspension.

b. Application of Disks and Incubation:

  • Aseptically place paper disks impregnated with a standard concentration of the test compound onto the inoculated agar surface.

  • Ensure the disks are in firm contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

c. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Poisoned Food Technique for Antifungal Susceptibility Testing

This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.[13][14][15]

a. Preparation of Poisoned Medium:

  • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

  • While the medium is still molten, add the desired concentrations of the synthesized pyrrole derivative.

  • Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify.

b. Inoculation and Incubation:

  • From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of agar containing the mycelium.

  • Place the fungal disc, mycelium side down, in the center of the poisoned agar plate.

  • Include a control plate containing the medium without the test compound.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached a significant size.

c. Interpretation of Results:

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Visualization of Experimental Workflow and Mechanisms of Action

The following diagrams illustrate the experimental workflow for determining antimicrobial properties and the proposed mechanisms of action for certain pyrrole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_results Data Analysis & Interpretation start Start: Synthesized Pyrrole Derivative culture Pure Microbial Culture (Bacteria or Fungi) start->culture media Prepare Growth Media (e.g., CAMHB, MHA, PDA) start->media inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum poison_test Poisoned Food Technique (Antifungal) culture->poison_test mic_test Broth Microdilution (MIC Determination) media->mic_test disk_test Agar Disk Diffusion media->disk_test media->poison_test inoculum->mic_test inoculum->disk_test read_mic Read MIC Value (Lowest concentration with no growth) mic_test->read_mic measure_zone Measure Zone of Inhibition (mm) disk_test->measure_zone measure_growth Measure Fungal Colony Diameter poison_test->measure_growth end End: Comparative Analysis read_mic->end measure_zone->end calc_inhibition Calculate % Growth Inhibition measure_growth->calc_inhibition calc_inhibition->end Mechanism_of_Action cluster_bacterial_cell Bacterial Cell pyrrole Synthesized Pyrrole Derivative dna_gyrase DNA Gyrase (GyrB Subunit) pyrrole->dna_gyrase Inhibition inhA Enoyl-ACP Reductase (InhA) pyrrole->inhA Inhibition dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis Required for mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Essential for cell_death Bacterial Cell Death dna_synthesis->cell_death Disruption leads to cell_wall Cell Wall Integrity mycolic_acid->cell_wall Component of cell_wall->cell_death Disruption leads to

References

A Comparative Guide to Validating Reaction Product Structures: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chemical structure is a cornerstone of successful research. The validation of a reaction product's structure provides the definitive proof of a synthesis, the foundation for understanding its biological activity, and the basis for intellectual property. While X-ray crystallography has long been considered the "gold standard" for structural elucidation, a variety of powerful spectroscopic techniques also provide critical and often complementary information. This guide presents an objective comparison of X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

At a Glance: A Comparative Overview

The choice of technique for validating a reaction product's structure is often dictated by the nature of the sample, the information required, and the available resources. While X-ray crystallography provides a definitive three-dimensional structure, NMR spectroscopy offers detailed information about the connectivity and environment of atoms in solution, and mass spectrometry provides precise mass information and fragmentation patterns.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Crystalline SolidSolutionGas phase (after ionization)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment, relative stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation patterns
Typical Resolution 0.1 - 0.3 nm (1 - 3 Å)[1]Atomic level, but resolution is not a direct outputHigh mass accuracy (ppm level)
Sample Amount Micrograms to milligrams1-10 mgNanograms to micrograms
Experiment Time Hours to days (including crystallization)Minutes to hoursMinutes
Key Advantage Unambiguous 3D structure determination[2]Non-destructive, provides data on solution-state structure and dynamics[3]High sensitivity, rapid analysis
Key Limitation Requires a single, high-quality crystal[4]Can be complex to interpret for large molecules, lower sensitivity than MSDoes not directly provide 3D structural information

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can generate an electron density map and, from that, a detailed atomic model.[1] This method is capable of providing highly accurate bond lengths, bond angles, and absolute stereochemistry, making it the definitive proof of a molecule's structure.

However, the primary bottleneck for X-ray crystallography is the need to grow a single, well-ordered crystal of the reaction product, which can be a challenging and time-consuming process.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful and versatile technique that provides a wealth of information about the structure and dynamics of molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, their chemical environment, and their spatial proximity. A suite of 1D and 2D NMR experiments can be used to piece together the complete structure of a molecule. A key advantage of NMR is that it provides information on the molecule's conformation and dynamics in a more biologically relevant solution state.[3]

While NMR does not require crystallization, the interpretation of spectra for complex molecules can be challenging, and it is generally less sensitive than mass spectrometry. For larger molecules, isotopic labeling may be necessary to simplify the spectra.[6]

Mass Spectrometry (MS): The Mass and the Pieces

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a reaction product and for determining its elemental composition with high accuracy. Furthermore, by inducing fragmentation of the molecule, MS can provide valuable structural information based on the masses of the resulting fragments. This technique is rapid and requires only a very small amount of sample.

The primary limitation of mass spectrometry is that it does not directly provide information about the three-dimensional arrangement of atoms in space. It is often used in conjunction with other techniques, particularly NMR, for a comprehensive structural validation.

Experimental Protocols

Single-Crystal X-ray Diffraction Protocol

The successful determination of a crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis.

1. Crystal Growth:

  • Objective: To obtain a single, well-diffracting crystal of the purified reaction product.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), or slow cooling.

    • Monitor the setup for the formation of single crystals of suitable size (typically 0.1-0.3 mm in all dimensions).[7]

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data.

  • Procedure:

    • Carefully select a single crystal with well-defined faces and no visible cracks.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Procedure:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are commonly used.

    • Build an initial atomic model into the electron density map using specialized software.

    • Refine the model against the experimental data to improve the fit and obtain the final structure. The quality of the final structure is often assessed by the R-factor, which should typically be below 10% for a well-refined small molecule structure.

Workflow for X-ray Crystallography

cluster_0 Experimental Phase cluster_1 Computational Phase Purified Product Purified Product Crystal Growth Crystal Growth Purified Product->Crystal Growth Dissolution & Crystallization Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Microscopy Data Collection Data Collection Crystal Selection->Data Collection X-ray Diffraction Structure Solution Structure Solution Data Collection->Structure Solution Data Processing Structure Refinement Structure Refinement Structure Solution->Structure Refinement Model Building Validated Structure Validated Structure Structure Refinement->Validated Structure Analysis & Validation

Caption: Workflow for validating a reaction product's structure using X-ray crystallography.

NMR Spectroscopy Protocol for Structure Elucidation

A combination of 1D and 2D NMR experiments is typically required for the complete structural elucidation of a novel compound.

1. Sample Preparation:

  • Objective: To prepare a solution of the purified reaction product suitable for NMR analysis.

  • Procedure:

    • Dissolve 1-10 mg of the purified and dried compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Filter the solution into a clean NMR tube.

2. 1D NMR Data Acquisition:

  • Objective: To obtain initial structural information from ¹H and ¹³C NMR spectra.

  • Procedure:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons and their splitting patterns.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • (Optional) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Data Acquisition:

  • Objective: To establish atomic connectivity and spatial relationships.

  • Procedure:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings (¹H-¹H connectivities).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations (¹H-¹³C connectivities).

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.

    • (Optional) Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons, which is crucial for stereochemical assignments.

4. Data Analysis and Structure Determination:

  • Objective: To assemble the complete structure from the NMR data.

  • Procedure:

    • Integrate and assign the peaks in the 1D and 2D spectra.

    • Use the correlations from the 2D spectra to piece together molecular fragments.

    • Combine the fragments to propose a final structure consistent with all the NMR data.

Logical Flow of NMR-based Structure Elucidation

1D_NMR 1D NMR (¹H, ¹³C, DEPT) Fragments Molecular Fragments 1D_NMR->Fragments 2D_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Full Connectivity 2D_NMR->Connectivity Stereochem_NMR Stereochemistry (NOESY/ROESY) 3D_Conformation 3D Conformation & Relative Stereochemistry Stereochem_NMR->3D_Conformation Fragments->Connectivity Connectivity->3D_Conformation Final_Structure Final Validated Structure 3D_Conformation->Final_Structure

Caption: Logical workflow for determining a reaction product's structure using NMR spectroscopy.

Mass Spectrometry Protocol for Structural Validation

Mass spectrometry is a rapid and highly sensitive technique for confirming the molecular weight and obtaining fragmentation information.

1. Sample Preparation:

  • Objective: To prepare a dilute solution of the reaction product for analysis.

  • Procedure:

    • Dissolve a small amount of the purified compound (microgram to nanogram level) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • Objective: To obtain the mass spectrum of the compound.

  • Procedure:

    • Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, for polar molecules; Electron Impact - EI, for volatile, nonpolar molecules).

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular weight of the product (identifying the molecular ion peak, [M]⁺ or [M+H]⁺).

    • (Optional) Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to obtain a fragmentation pattern.

3. Data Analysis:

  • Objective: To interpret the mass spectrum to confirm the structure.

  • Procedure:

    • Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.

Conclusion: A Synergistic Approach to Structural Validation

While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a reaction product, NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary and often crucial information. In many cases, a combination of these techniques offers the most comprehensive and robust validation of a new chemical entity. For instance, NMR and MS can rapidly confirm the successful synthesis of a target molecule, while X-ray crystallography can later provide the ultimate proof of its precise atomic arrangement. The choice of which technique, or combination of techniques, to use will ultimately depend on the specific goals of the research, the nature of the compound, and the resources available. By understanding the strengths and limitations of each method, researchers can confidently and efficiently validate the structures of their reaction products, accelerating the pace of discovery and innovation.

References

Comparative study of catalytic efficiency in multicomponent reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Efficiency in the Hantzsch Pyridine Synthesis

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of target molecules. Multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis, offer a powerful platform for the construction of complex molecular architectures in a single step. The catalytic efficiency in these reactions directly impacts yield, reaction time, and overall sustainability. This guide provides a comparative analysis of various catalysts employed in the Hantzsch synthesis of 1,4-dihydropyridines, supported by experimental data to facilitate informed catalyst selection.

Comparative Performance of Catalysts

The Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source, is significantly influenced by the choice of catalyst. The following table summarizes the performance of different catalysts in the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, highlighting the advantages of catalyzed over uncatalyzed reactions. Modern heterogeneous and green catalysts demonstrate superior performance, often enabling reactions under milder conditions and in environmentally benign solvents.[1]

CatalystSolventTemperature (°C)Time (h)Yield (%)
No Catalyst EthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.595
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temp-High
p-Toluenesulfonic acid (PTSA) under ultrasonic irradiationAqueous micelles (SDS, 0.1M)--96

Experimental Protocols

A generalized experimental procedure for the Hantzsch synthesis of 1,4-dihydropyridines is provided below. This protocol is representative and may require optimization based on the specific substrates and catalyst used.

General Procedure for Hantzsch Dihydropyridine Synthesis:

  • Reactant Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and the ammonia source (e.g., ammonium acetate, 1.2 mmol).[2]

  • Catalyst Addition: Add the selected catalyst to the reaction mixture. The catalyst loading will vary depending on its nature (typically ranging from mol% for homogeneous catalysts to a weight percentage for heterogeneous catalysts).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, water, or solvent-free conditions may apply).[1]

  • Reaction Conditions: The reaction mixture is then subjected to the specified conditions of temperature (e.g., room temperature, reflux) and agitation (e.g., stirring, sonication) for the required duration.[2][3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1,4-dihydropyridine.[2]

Hantzsch Pyridine Synthesis Mechanism

The generally accepted mechanism for the Hantzsch synthesis involves a series of condensation and addition reactions, catalyzed by either an acid or a base. The key steps include the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the β-ketoester, followed by a Michael addition and subsequent cyclization and dehydration.[4]

Hantzsch_Mechanism Reactants Aldehyde (RCHO) + 2x β-Ketoester + Ammonia (NH3) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Aldehyde + β-Ketoester Enamine_Formation Enamine Formation Reactants->Enamine_Formation β-Ketoester + Ammonia Chalcone α,β-Unsaturated Ketoester Knoevenagel->Chalcone Enamine Enamine Enamine_Formation->Enamine Michael Michael Addition Chalcone->Michael Enamine->Michael Intermediate Acyclic Intermediate Michael->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

References

Efficacy of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile versus other beta-ketonitriles in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic efficacy of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile against other common beta-ketonitriles. The comparison is based on their performance as precursors in the synthesis of valuable heterocyclic scaffolds. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Introduction

Beta-ketonitriles are highly versatile intermediates in organic synthesis, prized for their dual reactivity which enables the construction of a wide array of carbocyclic and heterocyclic systems. Their utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, many of which form the core of medicinally important compounds. This guide focuses on the synthetic performance of this compound, a heteroaromatic beta-ketonitrile, and compares it with commonly used aryl and alkyl beta-ketonitriles, namely 3-oxo-3-phenylpropanenitrile and 3-oxobutanenitrile. The "efficacy" of these building blocks is evaluated based on their yields and reaction conditions in the synthesis of representative heterocyclic structures.

Data Presentation: A Side-by-Side Comparison of Synthesis and Application

The following tables summarize the synthetic conditions and yields for the preparation of the beta-ketonitriles themselves, and their subsequent use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocycles with significant interest in medicinal chemistry.

Table 1: Synthesis of Selected Beta-Ketonitriles

Target β-KetonitrileStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)
This compound Ethyl 1-methyl-1H-pyrrole-2-carboxylate, AcetonitrileSodium ethoxideEthanol/TolueneNot SpecifiedRefluxNot explicitly stated, but used as a precursor.
3-Oxo-3-phenylpropanenitrile Ethyl benzoate, AcetonitrileSodium ethoxideEthanolNot SpecifiedNot Specified89[1]
3-Oxobutanenitrile Ethyl acetate, AcetonitrileSodium ethoxideNot SpecifiedNot SpecifiedNot SpecifiedNot explicitly stated, but commercially available.
2-Methyl-3-oxobutanenitrileMethyl acetate, PropionitrileSodium amideLiquid AmmoniaNot SpecifiedNot Specified63[2]

Table 2: Comparative Efficacy in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Beta-Ketonitrile PrecursorReaction PartnerCatalyst/ConditionsSolventReaction TimeTemperatureProduct Yield (%)
This compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Aryl aldehydeMIL-53(Al)-N(CH₂PO₃H₂)₂Solvent-freeNot Specified110 °CNot explicitly stated, but successful synthesis reported.[3]
3-Oxo-3-phenylpropanenitrile 5-Amino-3-methylpyrazole, Dimethylaminomethylidene derivative of 4-phenyl-3-oxobutanenitrileAcetic acidNot SpecifiedNot SpecifiedNot SpecifiedNot explicitly stated, but successful synthesis reported.[2]
3-Oxo-3-(2-thienyl)propanenitrile 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile, (E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-oneAcetic acidReflux4 hReflux86 (for 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)[1]

Experimental Protocols

Detailed methodologies for the synthesis of the target beta-ketonitrile and its application are provided below.

Synthesis of this compound (General Procedure via Claisen Condensation)

This protocol is based on the general Claisen condensation method for synthesizing beta-ketonitriles.

Materials:

  • Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Acetonitrile

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Hydrochloric acid (dilute, for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide.

  • Add a mixture of anhydrous toluene and ethanol to the flask.

  • Slowly add acetonitrile to the stirred suspension.

  • Add ethyl 1-methyl-1H-pyrrole-2-carboxylate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slow addition of dilute hydrochloric acid until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Pyrazolo[3,4-b]pyridines using this compound

This protocol describes a multicomponent reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine.[3]

Materials:

  • This compound (1.0 mmol, 0.148 g)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g)

  • Aryl aldehyde (1.0 mmol)

  • MIL-53(Al)-N(CH₂PO₃H₂)₂ (10.0 mg) as catalyst

Procedure:

  • In a 25.0 mL round-bottom flask, combine this compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, the respective aryl aldehyde, and the MIL-53(Al)-N(CH₂PO₃H₂)₂ catalyst.

  • Stir the mixture under solvent-free conditions at 110 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified by appropriate chromatographic techniques.

Mandatory Visualization

Synthesis_of_Beta_Ketonitriles Ester Ester (R-COOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Acetonitrile Acetonitrile (CH3CN) Enolate Acetonitrile Enolate Acetonitrile->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Enolate->Intermediate Nucleophilic Attack BetaKetonitrile β-Ketonitrile (R-COCH2CN) Intermediate->BetaKetonitrile Elimination Alkoxide Alkoxide (R'O-) Intermediate->Alkoxide

Caption: General synthetic pathway for β-ketonitriles via Claisen condensation.

Experimental_Workflow Start Start: Combine Reactants and Catalyst Reaction Heat under Inert Atmosphere Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Reaction Complete Purification Column Chromatography / Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the synthesis and purification.

Discussion and Conclusion

The presented data indicates that this compound is a valuable and reactive building block for the synthesis of complex heterocyclic molecules. While a direct side-by-side comparison of yields with other beta-ketonitriles in the exact same multicomponent reaction is not available in the reviewed literature, its successful application in solvent-free, catalyzed reactions highlights its utility and potential for green chemistry applications.

The efficacy of a particular beta-ketonitrile is highly dependent on the specific synthetic target and reaction conditions. Aryl beta-ketonitriles, such as 3-oxo-3-phenylpropanenitrile, are well-established and often provide high yields in classical condensation reactions. Aliphatic beta-ketonitriles, like 3-oxobutanenitrile, are also widely used and commercially available.

The choice of this compound is particularly advantageous when the final target molecule requires the incorporation of a 1-methyl-1H-pyrrole moiety, a common scaffold in pharmacologically active compounds. Its use in multicomponent reactions, as demonstrated, offers a streamlined approach to building molecular complexity.

Researchers and drug development professionals are encouraged to consider the specific structural requirements of their target molecules when selecting a beta-ketonitrile precursor. This guide provides the necessary foundational data and protocols to make an informed decision and to facilitate the synthesis of novel and potentially bioactive compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized Heterocycles: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized heterocyclic compounds is a critical step in guaranteeing the quality, safety, and efficacy of potential new medicines. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, and offers detailed protocols to aid in the selection and implementation of the most suitable method for your analytical needs.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS for purity assessment depends on several factors, including the complexity of the sample matrix, the need for impurity identification, and the required sensitivity. While HPLC is a robust and cost-effective technique for routine purity checks, LC-MS offers unparalleled specificity and sensitivity, making it the gold standard for comprehensive impurity profiling.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)Key Considerations
Principle Separation based on the analyte's physicochemical interactions with the stationary and mobile phases, with detection via UV absorbance.[1]Combines the separation power of HPLC with a mass spectrometer, which detects ions based on their mass-to-charge ratio (m/z).[1]LC-MS provides an additional dimension of data (mass), enabling more confident peak identification.[1]
Specificity Can be limited, as different compounds may have similar retention times and UV spectra, leading to potential co-elution of impurities.[1]High, as it can distinguish between compounds with the same retention time but different masses, allowing for the unequivocal identification of impurities.[1]For complex mixtures or when dealing with unknown impurities, LC-MS is superior.
Sensitivity (LOD/LOQ) Typically in the low nanogram (ng) to microgram (µg) per milliliter range. For example, a validated HPLC method for a pyridine derivative reported a Limit of Detection (LOD) of 0.1 µg/mL.Can reach picogram (pg) to femtogram (fg) levels. For instance, an LC-MS method for imidazole derivatives reported LODs in the range of 1-25 nM.[2] A method for pyridine derivatives achieved an MDL of 3-6 µg/L.[3]For trace-level impurity analysis, LC-MS is the preferred method.
Impurity Identification Limited to comparison with known reference standards based on retention time.Enables the determination of the molecular weight of impurities, providing crucial information for their identification and structural elucidation.[1]LC-MS is essential for characterizing novel or unexpected impurities.
Quantitative Accuracy Generally provides good accuracy and precision for known analytes with available reference standards. A validated method for a pyridine derivative showed recovery between 98.1-102.0% and a precision (RSD) of ≤ 1.5%.Can be highly accurate and precise, though it may be more susceptible to matrix effects which can suppress or enhance analyte ionization.Proper method validation is crucial for both techniques to ensure accurate quantification.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation, data interpretation, and maintenance.The choice often depends on the laboratory's budget and the specific analytical requirements of the project.

Experimental Protocols

Detailed and validated protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of heterocyclic compounds by HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol for Pyrimidine Derivatives

This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of synthesized pyrimidine compounds.[4]

1. Sample Preparation:

  • Accurately weigh and dissolve the synthesized pyrimidine compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the main peak corresponding to the pyrimidine product and any impurity peaks in the chromatogram.

  • Calculate the area of each peak.

  • Determine the purity of the synthesized compound using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Nitrogen-Containing Heterocycles

This protocol describes a mixed-mode liquid chromatography method coupled with mass spectrometry for the determination of nitrogen-containing heterocycles.[3]

1. Sample Preparation:

  • Prepare a stock solution of the synthesized heterocyclic compound in a suitable solvent (e.g., water or methanol) at a concentration of 10 mg/L.

  • For analysis, dilute the stock solution with the initial mobile phase to the desired concentration.

2. Instrumentation and Chromatographic Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Mixed-mode column (e.g., Primesep 200, 2.1 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.2% Formic Acid.

  • Gradient Program: Optimized to achieve good separation of the target compound and its impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Drying Gas (Nitrogen) Temperature: 250 °C.

  • Drying Gas Flow Rate: 11.0 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3.2 kV.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.

4. Data Analysis:

  • Process the acquired data using the mass spectrometry software.

  • Identify the main compound and impurities by their retention times and mass-to-charge ratios (m/z).

  • For unknown impurities, the accurate mass measurement from a high-resolution mass spectrometer can be used to propose elemental compositions.

  • Quantify the impurities based on the peak areas in the extracted ion chromatograms.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of synthesized heterocyles, from sample preparation to data analysis and interpretation.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation start Synthesized Heterocycle dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Sample (e.g., 0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject lcms LC-MS System filter->lcms Inject chromatogram Generate Chromatogram hplc->chromatogram lcms->chromatogram mass_spectra Acquire Mass Spectra lcms->mass_spectra integrate Peak Integration & Area Calculation chromatogram->integrate impurity_id Impurity Identification (by m/z and fragmentation) mass_spectra->impurity_id purity_calc Purity Calculation (% Area) integrate->purity_calc report Final Purity Report purity_calc->report impurity_id->report

Purity Assessment Workflow

References

Safety Operating Guide

Personal protective equipment for handling 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing potential risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient, an air-purifying respirator is necessary.
Hand Protection Chemical-resistant GlovesNitrile or chloroprene gloves are recommended.[1][2] Always confirm specific chemical compatibility with the glove manufacturer.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldSafety glasses are the minimum requirement.[3] A face shield should be worn when there is a risk of splashing.[2][4]
Body Protection Flame-resistant Laboratory CoatA flame-retardant and antistatic lab coat that can be quickly removed is essential.[2][5]
General Clothing Long Pants and Closed-toe ShoesThis is to protect the skin from any potential spills.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent the chemical from coming into contact with skin and eyes.[1]

  • Aerosol Prevention: Avoid the formation and inhalation of dust or aerosols.[1][5]

  • Ignition Sources: Keep the substance away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[1][5][6]

Storage:

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Store away from incompatible materials, such as oxidizing agents.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in a suitable, labeled, and tightly sealed container for hazardous waste.[1][7]

  • Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.[8] Do not dispose of it down the drain or in regular trash.[1][7]

  • Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Contain the spill using an inert absorbent material (e.g., sand or vermiculite).[7] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh/Measure Chemical b->c d Perform Experiment c->d e Clean Equipment and Work Area d->e g Collect Hazardous Waste d->g f Store Chemical Properly e->f h Dispose via Approved Facility g->h

Caption: Workflow for handling this compound.

References

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3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.